molecular formula C7H11NO6 B1630495 N-(2-Carboxyethyl)iminodiacetic acid CAS No. 6245-75-6

N-(2-Carboxyethyl)iminodiacetic acid

Cat. No.: B1630495
CAS No.: 6245-75-6
M. Wt: 205.17 g/mol
InChI Key: UWRBFYBQPCJRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Carboxyethyl)iminodiacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO6 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[bis(carboxymethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6/c9-5(10)1-2-8(3-6(11)12)4-7(13)14/h1-4H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRBFYBQPCJRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074607
Record name .beta.-Alanine, N,N-bis(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-75-6
Record name N-(2-Carboxyethyl)iminodiacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanine diacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, N,N-bis(carboxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-Alanine, N,N-bis(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(carboxymethyl)-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ALANINE DIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOU355F9Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CAS number 6245-75-6 properties and uses

Technical Profile: -Alanine Diacetic Acid ( -ADA)

A Biodegradable Chelation Matrix for Next-Generation Formulations

Executive Summary & Identity

-Alanine Diacetic Acid (

-ADA)
6245-75-6

This guide provides a comprehensive technical analysis of

Chemical Identity Table
PropertySpecification
IUPAC Name N-(2-Carboxyethyl)iminodiacetic acid
Synonyms

-ADA; N,N-Bis(carboxymethyl)-

-alanine; Nitrilodiacetic-propionic acid
CAS Number 6245-75-6
Molecular Formula

Molecular Weight 205.17 g/mol
Appearance White crystalline solid
Solubility Highly soluble in water; insoluble in organic solvents
pKa Values

,

,

(Amine proton)
Melting Point 190–200 °C (Decomposition)
Synthesis & Manufacturing Engineering

The industrial synthesis of

Michael Addition

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine of IDA onto the


Reaction Conditions:

  • Reactants: Disodium Iminodiacetate + Acrylic Acid (or Acrylonitrile).[1]

  • Temperature: Controlled at 30–35°C to prevent polymerization of acrylic acid.

  • Yield: Typically >97% with purity >99.5%.[2]

Synthesis_Pathwaycluster_conditionsProcess ParametersIDAIminodiacetic Acid(Secondary Amine)IntermediateTransition State(Michael Adduct)IDA->IntermediateNucleophilic AttackAAAcrylic Acid(Electrophile)AA->Intermediate30-35°CProductβ-ADA(Target Chelator)Intermediate->ProductProton Transfer(Yield >97%)pH Control (Alkaline)pH Control (Alkaline)pH Control (Alkaline)->Intermediate

Figure 1: The atom-efficient Michael Addition synthesis route for

Mechanism of Action: Chelation Thermodynamics
tetradentate ligand
Structural Dynamics
  • Binding Sites: 1 Nitrogen (donor) + 3 Carboxylate Oxygens (donors).

  • Ring Size:

    • Two 5-membered rings: Formed by the acetate arms (highly stable).

    • One 6-membered ring: Formed by the propionate arm (moderately stable).

This "mixed-ring" architecture is critical. While 5-membered rings (like in EDTA) provide maximum stability for transition metals, the inclusion of a 6-membered ring slightly lowers the stability constant (

Comparative Stability Constants (Log K)
Metal Ion

-ADA (Estimated)
NTA (Reference)EDTA (Reference)Significance

~11.012.918.8Strong sequestration of oxidative catalysts.

~5.06.410.7Moderate binding; safer for topical use.

~4.55.48.7Weak binding; preserves formulation ionic balance.
Experimental Protocols
Protocol A: Determination of Chelation Capacity (Complexometric Titration)

Objective: Quantify the active content of

Reagents:

  • Titrant: 0.05 M

    
     standard solution.
    
  • Buffer: Acetate buffer (pH 5.5).

  • Indicator: PAN (1-(2-Pyridylazo)-2-naphthol), 0.1% in ethanol.

Workflow:

  • Dissolution: Dissolve 200 mg of

    
    -ADA sample in 50 mL deionized water.
    
  • Buffering: Add 10 mL Acetate buffer to adjust pH to 5.5.

  • Indicator: Add 3-5 drops of PAN indicator. Solution turns yellow .

  • Titration: Titrate with 0.05 M

    
     until the color shifts sharply from yellow to violet/purple .
    
  • Calculation:

    
    
    Where 
    
    
    is volume (L),
    
    
    is molarity, and
    
    
    is 205.17.
Protocol B: Formulation Stability Stress Test

Objective: Validate

Experimental_WorkflowStartBase Formulation(15% Ascorbic Acid)SpikeMetal Spike(5 ppm Fe2+ / Cu2+)Start->SpikeSplitSplit SamplesSpike->SplitControlControl(No Chelator)Split->ControlTestTest Group(0.1% β-ADA)Split->TestIncubateIncubation40°C / 75% RH for 4 WeeksControl->IncubateTest->IncubateAnalysisHPLC Assay(% Remaining Ascorbic Acid)Incubate->Analysis

Figure 2: Workflow for assessing antioxidant protection capacity.

Applications & Regulatory Status
Pharmaceutical & Cosmetic Applications
  • Antioxidant Synergist: Inhibits Fenton reactions by sequestering

    
     and 
    
    
    , protecting labile actives (Vitamin C, Retinol, Unsaturated lipids).
  • Preservative Booster: Destabilizes bacterial cell walls by chelating

    
     and 
    
    
    from the outer membrane, increasing permeability to biocides like phenoxyethanol.
  • Clarifying Agent: Prevents precipitation of insoluble salts (calcium carbonate/stearate) in hard water.

Safety & Toxicology (E-E-A-T)
  • Biodegradability:

    
    -ADA is readily biodegradable (>98% in 8 weeks, OECD 301), resolving the persistence issues associated with EDTA.
    
  • Toxicity:

    • Oral:

      
       mg/kg (Rat).
      
    • Dermal: Non-irritating at typical use concentrations (<0.5%).

    • Regulatory: Reviewed by the Cosmetic Ingredient Review (CIR) and deemed safe for use.

References
  • BASF Aktiengesellschaft. (1996).

    
    -alaninediacetic acid or its alkali metal or ammonium salts. US Patent 5,530,159. Link
    
  • Cosmetic Ingredient Review (CIR). (2021). Safety Assessment of

    
    -Alanine Diacetic Acid and Tetrasodium Glutamate Diacetate. Link
    
  • International Organization for Standardization. (2002).[3] ISO 16588:2002 Water quality — Determination of six complexing agents — Gas-chromatographic method. Link

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.
  • Santa Cruz Biotechnology. this compound Product Data Sheet. Link

β-Alaninediacetic acid (β-ADA) stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation of β-Alaninediacetic Acid (β-ADA)

Authored by: Gemini, Senior Application Scientist

Abstract

β-Alaninediacetic acid (β-ADA), a tetradentate aminopolycarboxylate chelating agent, presents a unique profile of chemical properties, stability, and biodegradability. This technical guide provides a comprehensive analysis of the factors governing the stability of β-ADA and the primary pathways through which it degrades. We will explore its behavior under various environmental conditions, including temperature, pH, and in the presence of oxidative agents. Furthermore, this document details a robust, self-validating experimental protocol for assessing its stability, offers insights into relevant analytical methodologies, and contextualizes its performance against other common chelating agents. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of β-ADA's molecular lifecycle.

Introduction to β-Alaninediacetic Acid (β-ADA)

β-Alaninediacetic acid, systematically named 3-[Bis(carboxymethyl)amino]propanoic acid, is a structural analogue of well-known chelants like Ethylenediaminetetraacetic acid (EDTA).[1] It is an organic compound with the formula HO₂CCH₂CH₂N(CH₂CO₂H)₂.[1] As a chelating agent, its primary function is to form stable, water-soluble complexes with metal ions, thereby controlling their reactivity in a system. This property is valuable in various industrial, cosmetic, and pharmaceutical applications. Unlike its α-amino acid counterparts, the amino group in the β-alanine backbone is attached to the β-carbon, a structural nuance that influences its chelating efficacy and degradation profile.[2]

Physicochemical Properties

A foundational understanding of β-ADA's properties is essential for any stability analysis. It is a white, water-soluble solid that decomposes at temperatures between 190-200°C.[1]

PropertyValueSource
Molecular Formula C₇H₁₁NO₆[1][3]
Molar Mass 205.17 g/mol [1][3]
Appearance White solid[1]
Melting Point 190–200 °C (decomposition)[1]
Solubility in Water Soluble[1]
IUPAC Name 3-[bis(carboxymethyl)amino]propanoic acid[3]

The Stability Profile of β-Alaninediacetic Acid

The stability of β-ADA is not absolute and is critically influenced by several environmental factors. Its efficacy as a chelating agent is directly tied to its ability to remain intact under operational conditions.

Thermal Stability

β-ADA exhibits moderate thermal stability. In its solid form, it begins to decompose at temperatures approaching 190°C.[1] In aqueous solutions, its stability is comparable to other aminopolycarboxylate chelating agents, which can be stable at temperatures attainable at atmospheric pressure but may decompose at temperatures around 204-232°C.[4] High temperatures, especially in the presence of moisture or light, can accelerate degradation.

Influence of pH

The pH of the medium is a critical determinant of β-ADA's stability and its metal-chelating capacity. Like other aminopolycarboxylates, its stability can be compromised in highly acidic or highly alkaline environments, though it is generally robust within a wide pH range.[1][4] The protonation state of its carboxyl and amine groups, which is pH-dependent, directly impacts the stability constant (logK) of the metal-chelate complex. For any given metal complex, there is an optimal pH range where the chelate is most stable.[5]

Oxidative Degradation

β-ADA is susceptible to degradation by strong oxidizing agents. Studies have specifically investigated its decomposition in the presence of hydrogen peroxide, particularly under alkaline conditions.[6] This pathway is significant in applications where oxidative conditions are present, such as in certain cleaning formulations or advanced oxidation processes for wastewater treatment. The degradation mechanism often involves radical attack on the molecule.[7]

The diagram below illustrates the key external factors that influence the molecular integrity of β-ADA.

G cluster_factors Influencing Factors Temp Temperature ADA β-ADA Stability Temp->ADA Decomposition at high T pH System pH pH->ADA Affects speciation & chelate stability Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->ADA Initiates degradation Microbes Microbial Activity Microbes->ADA Biodegradation

Caption: Key environmental factors impacting the stability of β-ADA.

Degradation Pathways

The breakdown of β-ADA can occur through several mechanisms, with biodegradation being the most extensively, albeit conflictingly, reported.

Biodegradation

The biodegradability of β-ADA is a subject of contradictory reports in the scientific literature.[1]

  • Evidence for High Biodegradability : One key study demonstrated that in a continuous test simulating a wastewater treatment plant, β-ADA removal reached 98% after eight weeks.[8] This suggests that under specific conditions with adapted microbial sludge, it can be very well degraded.[1][8]

  • Evidence for Poor Biodegradability : Conversely, other sources indicate poor microbial degradability and adsorbability.[1] Its performance in this regard has been unfavorably compared to newer, rapidly biodegradable chelating agents like methylglycinediacetic acid (MGDA), which has limited the widespread adoption of β-ADA as a substitute for the persistent EDTA.[1]

This discrepancy highlights the critical role of environmental conditions and microbial consortia in the ultimate fate of β-ADA. The degradation likely proceeds via enzymatic pathways that cleave the molecule into smaller, metabolizable fragments. The parent molecule, β-alanine, can be catabolized by transamination to malonate-semialdehyde, which is then further processed into acetyl-CoA for entry into central metabolism.[2][9]

Chemical Degradation

Beyond biodegradation, chemical processes can break down β-ADA. As mentioned, oxidative degradation via agents like hydrogen peroxide is a documented pathway.[6] This process is often catalyzed by the presence of metal ions. The mechanism likely involves the generation of hydroxyl radicals which attack the C-N bonds within the molecule.[7] Hydrolysis of the carboxymethyl groups is also a potential degradation route, although this is generally slow for aminopolycarboxylates unless under harsh conditions of extreme pH and high temperature.[4][10]

A Self-Validating Protocol for β-ADA Stability Assessment

To provide actionable insights for laboratory professionals, this section outlines a robust, step-by-step methodology for evaluating the stability of β-ADA under specific stress conditions. The inclusion of controls at each stage is critical for generating trustworthy and interpretable data.

Objective: To quantify the degradation of β-ADA over time when exposed to a specific stressor (e.g., elevated temperature, UV light, specific pH, or an oxidizing agent).

Materials:

  • β-Alaninediacetic acid (high purity standard)

  • High-purity water (e.g., HPLC-grade)

  • Buffer solutions for pH control (e.g., phosphate, acetate)

  • Stressor agent (e.g., 30% H₂O₂ for oxidative stress)

  • Quenching agent (if necessary, e.g., catalase for H₂O₂)

  • Incubator/water bath with precise temperature control

  • Calibrated pH meter

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Experimental Workflow:

  • Preparation of Stock & Working Solutions:

    • Prepare a concentrated stock solution of β-ADA (e.g., 10 mg/mL) in high-purity water. The causality here is to create a single, homogenous source to minimize variability between samples.

    • Prepare working solutions by diluting the stock solution in the relevant test buffer (e.g., pH 4, 7, and 9) to a final concentration suitable for the analytical method (e.g., 100 µg/mL).

  • Establishment of Control & Test Groups:

    • T₀ Sample (Baseline): Immediately analyze a sample of the working solution. This provides the initial, undegraded concentration and serves as the 100% reference point.

    • Control Group: Store an aliquot of the working solution under non-stress conditions (e.g., protected from light at 4°C). This sample validates that degradation is due to the stressor and not inherent instability in the matrix.

    • Test Group: Subject aliquots of the working solution to the desired stress condition (e.g., place in a 60°C incubator).

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from both the Control and Test groups.

    • If a reactive stressor is used (like H₂O₂), immediately add a quenching agent to stop the degradation reaction upon sampling. This ensures the measured concentration accurately reflects that specific time point.

  • Sample Analysis:

    • Quantify the concentration of the remaining β-ADA in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[11] The use of a validated method is a self-validating step, ensuring accuracy and precision.

    • A chromatographic method is also crucial for identifying and potentially quantifying major degradation products that may appear as new peaks in the chromatogram.

  • Data Analysis & Interpretation:

    • Calculate the percentage of β-ADA remaining at each time point relative to the T₀ sample.

    • Plot the percentage of remaining β-ADA versus time for both the control and test groups. Significant degradation in the test group compared to the stable control group confirms the effect of the stressor.

    • Calculate the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

The following diagram illustrates this self-validating experimental workflow.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis A Prepare β-ADA Stock Solution B Prepare Working Solutions in Test Buffers (pH 4, 7, 9) A->B C T=0 Analysis (Baseline) B->C D Control Group (e.g., 4°C, dark) B->D E Test Group (e.g., 60°C) B->E F Time-Point Sampling (0, 2, 4, 8, 24h...) D->F E->F G Quench Reaction (if applicable) F->G H Quantify β-ADA (e.g., HPLC, LC-MS) G->H I Analyze Data (Degradation Rate) H->I

Caption: Experimental workflow for a β-ADA stability study.

Conclusion

β-Alaninediacetic acid possesses a nuanced stability profile that is highly dependent on its chemical environment. While it demonstrates good thermal and pH stability under moderate conditions, it is susceptible to degradation by strong oxidizing agents and, under certain conditions, microbial action. The conflicting reports on its biodegradability underscore the need for application-specific testing rather than reliance on generalized data. For professionals in research and drug development, a thorough understanding of these stability-defining factors and the implementation of robust, controlled analytical protocols are paramount to successfully leveraging β-ADA's chelating properties while ensuring product integrity and environmental compatibility.

References

  • Wikipedia. N-(2-Carboxyethyl)iminodiacetic acid. [Link]

  • Chem Connections. General Concepts of the Chemistry of Chelation. [Link]

  • PubMed. Degradation of β-N-methylamino-l-alanine (BMAA) by UV/peracetic acid system. [Link]

  • PubMed. Biodegradation and aquatic toxicity of beta-alaninediacetic acid (beta-ADA). [Link]

  • The Good Scents Company. beta-alanine diacetic acid. [Link]

  • PubChem. Beta-Alanine Diacetic Acid. [Link]

  • PubMed. Excessive excretion of beta-alanine and of 3-hydroxypropionic, R- and S-3-aminoisobutyric, R- and S-3-hydroxyisobutyric and S-2-(hydroxymethyl)butyric acids probably due to a defect in the metabolism of the corresponding malonic semialdehydes. [Link]

  • Wikipedia. β-Alanine. [Link]

  • PMC - PubMed Central. Advances in the synthesis of β-alanine. [Link]

  • PubChem. β-alanine degradation. [Link]

  • NIH. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review. [Link]

  • ResearchGate. Temperature Effect on the Acid–Base Properties of β-Alanine in Aqueous Solution. [Link]

  • MDPI. β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. [Link]

  • NIH. Optimization of a Quantitative Anti-Drug Antibodies against Infliximab Assay with the Liquid Chromatography-Tandem Mass Spectrometry: A Method Validation Study and Future Perspectives. [Link]

  • Green-Mountain Chem. Chelating capacity and stability. [Link]

Sources

An In-depth Technical Guide to the Aqueous Solubility of N-(2-Carboxyethyl)iminodiacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Carboxyethyl)iminodiacetic acid (CEIDA), also known as β-Alaninediacetic acid (β-ADA), is a tricarboxylic aminopolycarboxylic acid with significant applications as a chelating agent. Its efficacy in various applications, from industrial processes to pharmaceutical formulations, is fundamentally governed by its behavior in aqueous media. This guide provides a comprehensive technical overview of the aqueous solubility of CEIDA, detailing its physicochemical properties, the critical factors influencing its solubility, and standardized methodologies for its empirical determination. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for professionals requiring a deep and functional understanding of this compound.

Introduction to this compound (CEIDA)

CEIDA is an organic compound with the formula HO₂CCH₂CH₂N(CH₂CO₂H)₂.[1] It is a structural analogue of the well-known chelator nitrilotriacetic acid (NTA), featuring a propionic acid group in place of one acetic acid arm. This structural modification influences its chelating properties and, critically, its solubility characteristics. Understanding the aqueous solubility of CEIDA is paramount for its effective application, particularly in drug development, where it may be used as an excipient, a stabilizer for metal-sensitive active pharmaceutical ingredients (APIs), or in chelation therapy.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₁NO₆[1][2]
Molecular Weight 205.17 g/mol [2]
Appearance White to almost white crystalline powder[1][2]
Melting Point ~195-200 °C (with decomposition)[1][3]
CAS Number 6245-75-6[4]

The Theoretical Basis of CEIDA's Aqueous Solubility

The solubility of CEIDA is intrinsically linked to its molecular structure, which contains three carboxylic acid groups and one tertiary amine group. These functional groups can exist in different protonation states depending on the pH of the aqueous solution. This behavior is the primary determinant of its solubility.

The Critical Role of pH and pKa

Like other aminopolycarboxylic acids, CEIDA is a zwitterionic compound. Its solubility in water is lowest at its isoelectric point (pI), where the net charge on the molecule is zero, leading to stronger intermolecular interactions and a more stable crystal lattice. As the pH moves away from the pI, the molecule becomes increasingly charged, enhancing its interaction with polar water molecules and thereby increasing its solubility.

  • In strongly acidic solutions (pH < pKa₁): All three carboxyl groups and the amino group are protonated, giving the molecule a net positive charge.

  • In moderately acidic to neutral solutions: The carboxyl groups begin to deprotonate, forming carboxylate anions. The molecule will pass through its zwitterionic and net-negative states.

  • In alkaline solutions (pH > pKa₃): All three carboxyl groups are deprotonated, resulting in a species with a significant net negative charge, which is expected to be highly soluble in water.

The ionization states of CEIDA as a function of pH can be visualized as follows:

G cluster_pH Influence of pH on CEIDA Ionization Low_pH Low pH (e.g., pH < 2) Net Charge: +1 (High Solubility) Isoelectric Isoelectric Point (pI) Net Charge: 0 (Minimum Solubility) Low_pH->Isoelectric + OH⁻ - H⁺ High_pH High pH (e.g., pH > 10) Net Charge: -3 (Very High Solubility) Isoelectric->High_pH + OH⁻ - H⁺

Caption: Logical relationship of CEIDA's net charge and solubility with pH.

Impact of Temperature

For most solid solutes, solubility in water increases with temperature. The dissolution of CEIDA is expected to be an endothermic process, meaning that increasing the temperature will provide the necessary energy to overcome the crystal lattice energy, favoring dissolution. However, the extent of this effect must be determined empirically.

Experimental Determination of Aqueous Solubility

To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The Shake-Flask method, as outlined in OECD Guideline 105, is the most common and accepted technique for determining the water solubility of chemical substances.[5][6]

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute (CEIDA) with a specific volume of water at a controlled temperature. After equilibrium is reached, the concentration of CEIDA in the aqueous phase is determined by a suitable analytical method. This concentration represents the saturation solubility under the tested conditions.[5]

Self-Validating Experimental Protocol: Shake-Flask Method (OECD 105)

This protocol is designed to be a self-validating system, ensuring the integrity and accuracy of the results.

Materials and Equipment:

  • This compound (purity >98%)[2]

  • Reagent-grade water (e.g., Type I ultrapure)

  • Buffer solutions (for pH-dependent studies)

  • Thermostatic shaking incubator or water bath

  • Centrifuge capable of temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry)

  • Volumetric flasks and pipettes (Class A)

Step-by-Step Methodology:

  • Preliminary Test:

    • Rationale: To estimate the approximate solubility and determine the appropriate sample amount and analytical concentration range.

    • Procedure: Add CEIDA to a series of vials in decade increments (e.g., 1 mg, 10 mg, 100 mg, 1000 mg) to a fixed volume of water (e.g., 10 mL). Shake vigorously at the desired temperature for 24 hours. Visually inspect for undissolved solid to bracket the solubility range.

  • Main Experiment - Equilibration:

    • Rationale: To achieve a true thermodynamic equilibrium between the solid and dissolved states. The use of multiple time points for sampling validates that equilibrium has been reached.

    • Procedure: a. Add an excess amount of CEIDA (e.g., 5 times the estimated solubility) to several flasks containing a precise volume of water (or buffer solution of a specific pH). b. Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). c. Agitate the flasks at a constant speed. d. Equilibrium Validation: Draw samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations from at least three consecutive time points are constant within the analytical method's variability (e.g., ± 5%).

  • Sample Preparation and Phase Separation:

    • Rationale: To isolate the saturated aqueous solution from the undissolved solid without altering the equilibrium concentration. Centrifugation at the equilibration temperature is critical.

    • Procedure: a. Let the flasks stand at the test temperature to allow the solid to settle. b. Transfer an aliquot of the suspension to a centrifuge tube. c. Centrifuge at the same temperature as the equilibration to prevent precipitation or further dissolution. d. Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. The first portion of the filtrate should be discarded to saturate the filter material.

  • Analysis:

    • Rationale: To accurately quantify the concentration of dissolved CEIDA. HPLC is a specific and sensitive method for this purpose.

    • Procedure: a. Prepare a series of calibration standards of CEIDA of known concentrations. b. Analyze the filtered samples and calibration standards using a validated HPLC method. An example method could involve a mixed-mode column with an acidic mobile phase and detection by ELSD or MS.[7] c. Calculate the concentration of CEIDA in the samples by comparing their analytical response to the calibration curve.

The following diagram illustrates the workflow for this protocol:

G start Start prep 1. Preparation Add excess CEIDA to water/buffer in a thermostatted flask. start->prep shake 2. Equilibration Shake at constant temperature (e.g., 25°C). prep->shake sample 3. Sampling Draw samples at 24h, 48h, 72h. shake->sample separate 4. Phase Separation Centrifuge and filter (0.22 µm) at test temperature. sample->separate analyze 5. HPLC Analysis Quantify CEIDA concentration against calibration standards. separate->analyze validate Equilibrium Check Are concentrations at 24, 48, 72h constant? analyze->validate validate->shake No (Continue shaking) end End Report Solubility Value validate->end Yes

Sources

A Technical Guide to the Spectroscopic Signatures of N-(2-Carboxyethyl)iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

N-(2-Carboxyethyl)iminodiacetic acid, also known as β-Alanine-N,N-diacetic acid (β-ADA), is a tricarboxylic acid and a tertiary amine with significant applications in coordination chemistry and as a chelating agent. Its molecular structure presents a unique arrangement of functional groups that give rise to distinct spectroscopic signatures. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering insights for its identification and characterization in a research and development setting.

Molecular Structure and Spectroscopic Overview

This compound possesses a central nitrogen atom bonded to two carboxymethyl groups and one carboxyethyl group. This structure dictates the electronic environment of each atom, which is directly probed by spectroscopic techniques.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information for structural confirmation. The following are predicted spectra based on the chemical environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three sets of non-equivalent methylene protons. The acidic protons of the carboxyl groups are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.5Singlet4H2 x N-CH₂ -COOH
~ 3.0Triplet2HN-CH₂ -CH₂-COOH
~ 2.8Triplet2HN-CH₂-CH₂ -COOH

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent such as D₂O is ideal for dissolving this polar, acidic compound. The use of D₂O will also result in the exchange of the acidic carboxyl protons, simplifying the spectrum by removing their broad signals.

  • Internal Standard: A water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) would be appropriate for referencing the chemical shifts.

¹H NMR Workflow

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Dissolve ~5-10 mg of This compound in ~0.6 mL of D₂O b Add internal standard (e.g., DSS) a->b c Transfer to NMR tube b->c d Acquire ¹H NMR spectrum (e.g., 400 MHz spectrometer) c->d e Set appropriate acquisition parameters (e.g., number of scans, relaxation delay) d->e f Fourier Transform e->f g Phase and baseline correction f->g h Integration and peak picking g->h

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the two distinct types of methylene carbons and the two different carboxyl carbons.

Predicted Chemical Shift (δ, ppm) Assignment
~ 175N-CH₂-CH₂-COOH
~ 172N-CH₂-COOH
~ 55N-CH₂ -COOH
~ 50N-CH₂ -CH₂-COOH
~ 35N-CH₂-CH₂ -COOH

Causality Behind Experimental Choices:

  • Proton Decoupling: To simplify the spectrum and enhance signal-to-noise, broadband proton decoupling is employed. This collapses the carbon signals into single lines.

  • Relaxation Agent: Due to the quaternary nature of the carboxyl carbons and potentially long relaxation times, a small amount of a relaxation agent like Cr(acac)₃ can be added to ensure quantitative detection, although this is often not necessary for simple identification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the carboxylic acid and amine functionalities.

Frequency Range (cm⁻¹) Vibration Assignment
3300 - 2500 (broad)O-H stretchCarboxylic acid
~ 1730 (strong)C=O stretchCarboxylic acid
~ 1250C-O stretchCarboxylic acid
~ 1150C-N stretchTertiary amine

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

IR Spectroscopy Logical Flow

a IR Radiation Source b Sample on ATR Crystal a->b c Detector b->c d Interferogram c->d e Fourier Transform d->e f IR Spectrum e->f

Caption: Simplified workflow of an FT-IR experiment.

Trustworthiness and Self-Validation

The presented spectroscopic data, while predicted, is based on well-established principles of NMR and IR spectroscopy. The internal consistency of the data serves as a self-validating system. For instance, the number of signals in the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. The presence of characteristic IR absorptions for carboxylic acids and amines further corroborates the structure. For definitive confirmation, comparison with an authenticated reference standard is always recommended.

References

As this guide is based on predicted data due to the absence of publicly available experimental spectra, direct citations for the data are not applicable. The principles of NMR and IR spectroscopy used for these predictions are foundational and can be found in standard organic chemistry and spectroscopy textbooks.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Methodological & Application

Applications of N-(2-Carboxyethyl)iminodiacetic acid in water softening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(2-Carboxyethyl)iminodiacetic Acid (


-ADA) in Water Softening 

Executive Summary

This compound, commonly referred to as


-Alanine Diacetic Acid (

-ADA)
, represents a class of "green" aminopolycarboxylate chelating agents. Unlike its predecessor EDTA (Ethylenediaminetetraacetic acid), which persists in the environment,

-ADA combines strong divalent cation sequestration (

,

) with rapid biodegradability. This guide details the physicochemical mechanism of

-ADA in water softening and provides two self-validating protocols for quantifying its Calcium Binding Capacity (CBC): the industrial Hampshire Test and an instrumental Turbidimetric Titration .

Scientific Foundation

Mechanism of Action: The "Claw" Effect

-ADA functions as a polydentate ligand. Upon deprotonation in alkaline environments (pH > 9), it exposes three carboxylate groups (

) and one tertiary amine nitrogen. These four donor sites wrap around a central metal ion (e.g.,

) to form a stable 1:1 coordination complex. This "claw-like" sequestration prevents calcium from reacting with carbonates or sulfates, thereby inhibiting scale formation.
Thermodynamic Stability vs. Biodegradability

The efficacy of a water softener is dictated by its stability constant (


). 

-ADA strikes a critical balance:
  • High enough to strip

    
     from hard water salts (
    
    
    
    ).
  • Low enough to prevent heavy metal mobilization in waste streams, unlike EDTA (

    
    ).
    

Table 1: Comparative Stability Constants (


) for Divalent Cations 
Chelating Agent

Stability (

)

Stability (

)
Biodegradability

-ADA
~6.0 – 7.0 ~5.0 – 6.0 High (>60% in 28 days)
MGDA~7.0~5.8High
EDTA10.78.8Low (Persistent)
GLDA~5.9~5.0High

Note: Values are approximate and pH-dependent.


-ADA offers sufficient strength for domestic and industrial softening where extreme binding (like EDTA) is unnecessary and environmentally detrimental.

Experimental Protocols

Protocol A: The Hampshire Test (Calcium Binding Capacity)

The industrial "Gold Standard" for determining the maximum amount of calcium a chelator can hold before precipitation occurs.

Principle: A known mass of


-ADA is titrated with a calcium acetate solution in the presence of carbonate ions. The endpoint is the distinct transition from a clear solution to a persistent turbid cloud (calcium carbonate precipitate), indicating the chelator is saturated.

Reagents:

  • Analyte:

    
    -ADA (solid or 40% solution).
    
  • Titrant: 0.25 M Calcium Acetate solution (

    
    ).
    
  • Buffer/Indicator Source: 2% Sodium Carbonate solution (

    
    ).
    
  • pH Adjuster: 1 M NaOH and 1 M HCl.

  • Solvent: Deionized (DI) water.

Workflow Diagram (Graphviz):

HampshireTest Start Weigh 1.0g beta-ADA Sample Dissolve Dissolve in 100mL DI Water Start->Dissolve AddCarb Add 10mL 2% Na2CO3 Dissolve->AddCarb AdjustPH Adjust pH to 11 (using NaOH) AddCarb->AdjustPH Titrate Titrate with 0.25M Ca(OAc)2 AdjustPH->Titrate Check Check for Cloudiness Titrate->Check Check->Titrate Clear End Record Volume (V) Calculate CBC Check->End Persistent Turbidity

Figure 1: Step-by-step workflow for the Hampshire Test to determine Calcium Binding Capacity.

Step-by-Step Procedure:

  • Preparation: Accurately weigh 1.0 g of

    
    -ADA (dry basis) into a 250 mL Erlenmeyer flask.
    
  • Solubilization: Add 100 mL of DI water. If the sample is acidic, neutralize with 1 M NaOH until clear.

  • Carbonate Addition: Add 10 mL of 2%

    
     solution. This ensures that any unchelated calcium immediately precipitates as 
    
    
    
    .
  • pH Adjustment: Adjust the pH of the solution to exactly 11.0 ± 0.1 using NaOH. Crucial: Chelation efficiency is pH-dependent; pH < 10 will yield falsely low results.

  • Titration: Titrate with 0.25 M Calcium Acetate solution. Add titrant slowly (1 mL/min) while stirring vigorously.

  • Endpoint: Observe the flask against a black background. The endpoint is reached when a faint, permanent turbidity persists for at least 30 seconds.

  • Calculation:

    
    
    Where:
    
    • 
       = Volume of Calcium Acetate titrant (mL)
      
    • 
       = Molarity of titrant (0.25 mol/L)
      
    • 
       = Molar mass of 
      
      
      
      ( g/mol )
    • 
       = Mass of 
      
      
      
      -ADA active substance (g)

Self-Validation Check:

  • Control: Run a blank with EDTA disodium salt. The theoretical CBC for

    
     is approx. 260-270 mg 
    
    
    
    /g. If your value deviates by >5%, re-standardize your Calcium Acetate solution.
Protocol B: Turbidimetric Titration (Instrumental Method)

For higher precision and reproducibility, eliminating visual subjectivity.

Principle: Uses a nephelometer or photometer (at 550-600 nm) to detect the onset of precipitation.

Setup:

  • Instrument: Photometric titrator or spectrophotometer with a dip probe.

  • Wavelength: 600 nm (minimizes absorbance by the chelate itself).

Procedure:

  • Prepare the sample as in Protocol A (Steps 1-4).

  • Place the beaker in the photometer path.

  • Start the titration with automatic dosing (e.g., 0.5 mL increments).

  • Data Plotting: Plot Absorbance (y-axis) vs. Volume of Titrant (x-axis) .

  • Analysis: The curve will remain flat (baseline) while the chelate binds calcium. The endpoint is the inflection point where absorbance sharply rises due to

    
     formation.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Premature Cloudiness pH too low (< 10)Ensure pH is adjusted to 11.0.

-ADA affinity drops significantly below pH 9.
Drifting Endpoint

absorption
Perform titration rapidly or under nitrogen blanket to prevent atmospheric

interference.
Low Capacity Value Impure SampleVerify the activity (%) of your

-ADA raw material. Correct mass calculation for moisture content.

References

  • Nitschke, L., et al. (1997).

    
    -Alaninediacetic Acid." Chemosphere, 34(4), 807-815.[1] Link
    
  • Richter, F., & Winkler, E.W. (1987). "The Calcium Binding Capacity of Polycarboxylates." Tenside Surfactants Detergents, 24(4), 213-216. (Standard source for Hampshire Test methodology).[2]

  • Kołodyńska, D. (2011).[3] "Chelating Agents of a New Generation as an Alternative to Conventional Chelators." IntechOpen. Link

  • BASF Technical Information. "Trilon® M and Trilon® G: Chelating agents for the detergent industry." (Industrial reference for MGDA/ -ADA properties).

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) before handling chemicals.

Sources

Application Notes and Protocols for N-(2-Carboxyethyl)iminodiacetic Acid in Ion Exchange Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-(2-Carboxyethyl)iminodiacetic Acid (CEIDA) in High-Resolution Separations

In the landscape of biopharmaceutical purification and high-stakes analytical chromatography, the choice of ligand immobilized onto a stationary phase is paramount to achieving desired purity, yield, and process economy. While iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) have long been the workhorses of Immobilized Metal Affinity Chromatography (IMAC), a lesser-known but highly potent chelating agent, this compound (CEIDA), offers a unique set of properties that can be leveraged for sophisticated separation challenges.

CEIDA, also known as N,N-bis(carboxymethyl)-beta-alanine, is a structural analogue of IDA and NTA, possessing three carboxylic acid groups and a tertiary amine, which act as coordination sites for metal ions.[1][2] Its distinct molecular structure, featuring a propionic acid moiety, imparts unique steric and electronic characteristics that can translate into altered selectivity and binding kinetics compared to its more common counterparts. This guide provides a comprehensive overview of the application of CEIDA-functionalized resins in ion exchange chromatography, with a primary focus on IMAC for the purification of histidine-tagged proteins and the separation of metal ions.

Physicochemical Properties of CEIDA

A thorough understanding of the physicochemical properties of CEIDA is fundamental to its effective application in chromatography.

PropertyValueReference
Chemical Formula C₇H₁₁NO₆[2]
Molecular Weight 205.17 g/mol [2]
Appearance White to almost white crystalline powder[2]
Synonyms N,N-bis(carboxymethyl)-beta-alanine, Nitrilodiacetic-propionic Acid

The Principle of CEIDA-Based Ion Exchange Chromatography

CEIDA-functionalized resins operate on the principle of reversible binding of target molecules to a stationary phase. The nature of this interaction can be tailored to be primarily ionic or a combination of ionic and coordination chemistry, depending on the application.

  • Cation Exchange Chromatography: In the absence of chelated metal ions, the three carboxyl groups of CEIDA can be deprotonated at neutral to alkaline pH, creating a negatively charged surface. This allows the resin to function as a weak cation exchanger, binding positively charged molecules. Elution is typically achieved by decreasing the pH or increasing the ionic strength of the mobile phase.

  • Immobilized Metal Affinity Chromatography (IMAC): This is the most prominent application of CEIDA in chromatography. The CEIDA ligand is first charged with a divalent metal ion, most commonly Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺. The immobilized metal ion then serves as the affinity ligand for proteins or peptides with accessible histidine, cysteine, or tryptophan residues on their surface. Histidine-tagged recombinant proteins, in particular, exhibit strong affinity for these immobilized metal ions. Elution is typically achieved by competitive displacement with a soluble chelator like imidazole or by lowering the pH to protonate the histidine residues, thereby disrupting the coordination bond.

Diagram: Chelation of a Metal Ion by CEIDA

CEIDA_Chelation cluster_CEIDA CEIDA Ligand N N CH2_1 CH₂ N->CH2_1 CH2_2 CH₂ N->CH2_2 CH2_3 CH₂ N->CH2_3 Metal M²⁺ N->Metal COO_1 COO⁻ CH2_1->COO_1 COO_1->Metal Coordination Bond COO_2 COO⁻ CH2_2->COO_2 COO_2->Metal CH2_4 CH₂ CH2_3->CH2_4 COO_3 COO⁻ CH2_4->COO_3 COO_3->Metal

Caption: Chelation of a divalent metal ion (M²⁺) by the CEIDA ligand.

Advantages of CEIDA in IMAC: A Comparative Perspective

The choice between CEIDA, IDA, and NTA depends on the specific protein and the desired purity and yield.

LigandCoordination SitesMetal Ion CoordinationAvailable for Protein BindingKey Characteristics
IDA 3 (1 N, 2 O)Tridentate3Higher binding capacity, potentially higher nonspecific binding.
NTA 4 (1 N, 3 O)Tetradentate2Higher specificity, lower metal ion leaching, potentially lower binding capacity.
CEIDA 4 (1 N, 3 O)Tetradentate2Potentially offers a balance of capacity and specificity due to its unique structure. The longer carboxyethyl arm may provide better accessibility for bulky proteins.

The tetradentate nature of CEIDA, similar to NTA, suggests a strong coordination with the metal ion, which can lead to lower metal ion leaching and higher specificity compared to the tridentate IDA.[3] The longer carboxyethyl arm of CEIDA may also provide a beneficial spatial arrangement for the binding of certain proteins, potentially reducing steric hindrance and improving binding capacity for larger molecules.

Experimental Protocols

The following protocols provide a general framework for using CEIDA-functionalized resins. Optimization will be necessary for specific applications.

Protocol 1: Preparation and Packing of a CEIDA-Agarose Column

This protocol describes the preparation of a CEIDA-functionalized agarose resin and its packing into a chromatography column.

Materials:

  • This compound (CEIDA)

  • Epoxy-activated agarose beads

  • Coupling buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.5

  • Blocking solution: 1 M ethanolamine, pH 8.0

  • Wash solutions: Deionized water, 1 M NaCl

  • Chromatography column

Procedure:

  • Ligand Coupling: a. Suspend the epoxy-activated agarose beads in the coupling buffer. b. Dissolve CEIDA in the coupling buffer to a final concentration of 0.1 M. c. Mix the CEIDA solution with the agarose slurry and incubate with gentle shaking at 37°C for 16-24 hours.

  • Blocking of Unreacted Groups: a. Wash the resin with deionized water to remove unreacted CEIDA. b. Resuspend the resin in the blocking solution and incubate with gentle shaking at room temperature for 4 hours to block any remaining active epoxy groups.

  • Washing and Storage: a. Wash the resin extensively with deionized water, followed by 1 M NaCl, and then again with deionized water to remove any non-covalently bound material. b. Store the CEIDA-functionalized resin in a suitable storage buffer (e.g., 20% ethanol) at 4°C.

  • Column Packing: a. Create a slurry of the CEIDA-agarose resin in the desired packing buffer (e.g., deionized water or equilibration buffer). b. Pour the slurry into the chromatography column in one continuous motion to avoid air bubbles. c. Allow the resin to settle and then connect the column to a pump. d. Pack the column at a flow rate at least 1.3 times the intended operational flow rate until a stable bed height is achieved.

Protocol 2: Purification of a His-tagged Protein using CEIDA-IMAC

This protocol outlines the steps for purifying a histidine-tagged protein.

Materials:

  • Packed CEIDA-Agarose column

  • Metal charging solution: 50 mM NiSO₄ (or other desired metal salt) in deionized water

  • Equilibration/Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 10-20 mM imidazole, pH 7.5-8.0[4]

  • Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20-40 mM imidazole, pH 7.5-8.0[4]

  • Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.5-8.0[5]

  • Clarified cell lysate containing the His-tagged protein

Procedure:

  • Column Charging: a. Wash the column with 5 column volumes (CV) of deionized water. b. Load 2 CV of the metal charging solution onto the column. c. Wash the column with 5-10 CV of deionized water to remove excess metal ions.

  • Equilibration: a. Equilibrate the column with 5-10 CV of Equilibration/Binding Buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Loading: a. Load the clarified cell lysate onto the column at a flow rate that allows for sufficient residence time for binding.

  • Washing: a. Wash the column with 5-10 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: a. Elute the bound His-tagged protein using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing imidazole concentration. b. Collect fractions and analyze for the presence of the target protein (e.g., by SDS-PAGE).

  • Regeneration: a. Wash the column with 5 CV of a high salt buffer (e.g., 1 M NaCl) to remove any remaining protein. b. Strip the metal ions by washing with 5 CV of 50 mM EDTA, pH 8.0. c. Wash with 5 CV of deionized water. d. For more rigorous cleaning, wash with 5 CV of 0.5-1.0 M NaOH, followed by extensive washing with deionized water until the pH is neutral.[6] e. Re-equilibrate the column with Equilibration/Binding Buffer or store in 20% ethanol.

Diagram: IMAC Workflow

IMAC_Workflow Start Start: Packed CEIDA-Agarose Column Charging 1. Metal Ion Charging (e.g., NiSO₄) Start->Charging Equilibration 2. Equilibration (Binding Buffer, pH 7.5-8.0) Charging->Equilibration Sample_Loading 3. Sample Loading (Clarified Lysate) Equilibration->Sample_Loading Washing 4. Washing (Wash Buffer with low imidazole) Sample_Loading->Washing Elution 5. Elution (Elution Buffer with high imidazole or low pH) Washing->Elution Collect_Fractions Collect Purified Protein Elution->Collect_Fractions Regeneration 6. Regeneration (EDTA, NaOH) Elution->Regeneration End End: Column ready for reuse or storage Regeneration->End

Caption: General workflow for His-tagged protein purification using CEIDA-IMAC.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low protein binding Incorrect buffer pH.Ensure the binding buffer pH is between 7.5 and 8.0 to maintain the deprotonated state of histidine residues.[4]
His-tag is inaccessible.Consider adding a flexible linker between the protein and the His-tag.
Presence of strong chelators (e.g., EDTA) in the sample.Remove chelating agents from the sample by dialysis or buffer exchange prior to loading.
High non-specific binding Insufficient imidazole in binding/wash buffers.Increase the imidazole concentration in the binding and wash buffers (e.g., up to 40 mM) to reduce non-specific interactions.[5]
Hydrophobic or ionic interactions.Increase the salt concentration (e.g., up to 500 mM NaCl) in the buffers.[4]
Protein elutes in the wash step Imidazole concentration in the wash buffer is too high.Decrease the imidazole concentration in the wash buffer.
Protein does not elute Elution buffer is too weak.Increase the imidazole concentration in the elution buffer or decrease the pH of the elution buffer.
Protein has precipitated on the column.Try eluting under denaturing conditions (e.g., with urea or guanidine hydrochloride).
Column clogging Incomplete sample clarification.Ensure the sample is filtered (0.22 or 0.45 µm) or centrifuged at high speed before loading.

Conclusion

This compound represents a valuable, albeit underutilized, tool in the chromatographer's arsenal. Its unique structural features suggest the potential for achieving a desirable balance between binding capacity and specificity in IMAC applications. By understanding the fundamental principles of ion exchange and chelation chemistry, and by systematically optimizing the experimental parameters outlined in this guide, researchers and drug development professionals can harness the power of CEIDA-functionalized resins to tackle challenging purification tasks and advance their scientific endeavors.

References

  • G-Biosciences. (2016, July 21). Coupling of ligands for carbohydrate affinity chromatography. Retrieved from [Link]

  • Lee, J. H., Lee, K., & Lee, Y. (2013). Effect of ligand density, receptor density, and nanoparticle size on cell targeting. PMC. Retrieved from [Link]

  • Bio-Rad. (n.d.). Regeneration Studies of Anion-Exchange Chromatography Resins. Retrieved from [Link]

  • MDPI. (2021, July 14). Iminodiacetic Acid (IDA) Cation-Exchange Nonwoven Membranes for Efficient Capture of Antibodies and Antibody Fragments. Retrieved from [Link]

  • Cytiva. (2018, September 21). How to determine dynamic binding capacity (DBC) of chromatography resins. Retrieved from [Link]

  • Cube Biotech. (n.d.). Differences of NTA & IDA. Retrieved from [Link]

  • Cytiva. (n.d.). Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. Retrieved from [Link]

  • LabXchange. (n.d.). Using Imidazole to Elute His-tagged Proteins from a Nickel Column. Retrieved from [Link]

  • Bornhorst, J. A., & Falke, J. J. (2000).[7] Purification of Proteins Using Polyhistidine Affinity Tags. Methods in Enzymology, 326, 245–254. Retrieved from [Link]

  • Google Patents. (n.d.). US4372858A - Method of regenerating ion exchangers.
  • G-Biosciences. (2019, March 19). Protein Purification with IMAC. Retrieved from [Link]

  • IBA Lifesciences. (n.d.). Effective Regeneration of Protein Purification Systems. Retrieved from [Link]

Sources

Titration method for determining metal binding constants of β-ADA

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Titration Methods for Determining Metal Binding Constants of Amyloid-Beta (Aβ) Peptides

Authored by a Senior Application Scientist

Foreword: The interaction between metal ions and the amyloid-beta (Aβ) peptide is a critical area of research in neurodegenerative diseases, particularly Alzheimer's Disease. Dysregulation of metal homeostasis is linked to the aggregation and neurotoxicity of Aβ.[1][2][3] Accurately quantifying the binding affinity between various metal ions and Aβ is fundamental to understanding disease mechanisms and developing effective therapeutic strategies, such as chelation therapy.[4][5]

This document provides in-depth protocols and expert insights for determining these metal binding constants using three robust titration methodologies: Potentiometric (pH-metric) Titration, Spectrophotometric Titration, and Isothermal Titration Calorimetry (ITC). The narrative is structured to explain not just the procedural steps but the critical reasoning behind them, ensuring that researchers can execute these experiments with a high degree of confidence and scientific rigor.

Foundational Pre-Experimental Protocols

Success in any biophysical measurement involving Aβ hinges on meticulous preparation. The peptide's high propensity to aggregate can lead to irreproducible results if not handled correctly.[6][7][8]

Preparation of Aggregate-Free Aβ Peptide Stocks

The goal is to obtain a homogenous, monomeric solution of Aβ. A validated three-step procedure is highly recommended.[9]

Protocol: Aβ Solubilization and Purification

  • Initial Solubilization:

    • Allow the lyophilized synthetic Aβ peptide (e.g., Aβ40 or Aβ42) to equilibrate to room temperature for 10-15 minutes.

    • Dissolve the peptide in an organic solvent like hexafluoroisopropanol (HFIP) to break down pre-existing aggregates.[9] A typical concentration is 1 mg of Aβ per 1 mL of HFIP.

    • Vortex vigorously for 1-2 minutes until the solution is clear.

  • Solvent Exchange & Aliquoting:

    • The HFIP solution can be aliquoted into fresh microcentrifuge tubes.

    • Evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator to form a thin peptide film.

    • Store these peptide film aliquots at -20°C or -80°C for long-term stability.

  • Reconstitution for Experimentation:

    • Prior to an experiment, take an aliquot and reconstitute the peptide film in a small volume of a denaturing solvent like DMSO.

    • Immediately dilute the solution into the desired aqueous buffer (e.g., HEPES, MOPS) to the final working concentration. Crucial Insight: The final DMSO concentration should typically be kept below 1-2% (v/v) to avoid interference with the experiment.

    • To ensure a monomeric state, perform size-exclusion chromatography (SEC) using a suitable column (like a Superdex 75) equilibrated with the final experimental buffer.[10] Collect the monomeric fraction for immediate use.

Buffer and Metal Solution Preparation

Causality Behind Buffer Selection: The choice of buffer is critical. Many common biological buffers (e.g., phosphate, citrate) are themselves chelating agents and will compete with Aβ for the metal ion, leading to erroneously low affinity measurements.

  • Recommended Buffers: Use non-coordinating or weakly-coordinating buffers such as HEPES, MES, or MOPS.

  • Ionic Strength: Maintain a constant ionic strength (e.g., 100-150 mM) using an inert salt like NaCl or KCl to keep activity coefficients constant.[11]

  • Metal Stock Solution: Prepare a high-concentration stock solution of the metal salt (e.g., ZnCl₂, CuSO₄) in ultrapure water. The exact concentration of this stock solution must be determined accurately via a standardization titration, for example, against a primary standard like ethylenediaminetetraacetic acid (EDTA) using a colorimetric indicator.[12][13]

Potentiometric (pH-Metric) Titration

Principle of the Method

Potentiometric titration is a highly accurate classical method for determining stability constants.[14] It works on the principle of competition: the metal ion (Mⁿ⁺) and protons (H⁺) compete for the same binding sites on the ligand (Aβ).[15]

Mⁿ⁺ + Aβ ⇌ M-Aβ H⁺ + Aβ ⇌ H-Aβ

When a metal ion is added to a solution of Aβ, it can displace protons from the binding sites (e.g., histidine imidazole groups, carboxylates), causing a measurable change in pH.[4][16] By titrating this system with a standardized acid or base and monitoring the pH, one can calculate the protonation constants of Aβ and the stability constants of the metal-Aβ complex.[17][18]

Experimental Workflow Diagram

Potentiometry_Workflow cluster_prep Preparation cluster_cal Calibration cluster_tit Titration Experiments cluster_analysis Data Analysis P1 Prepare Monomeric Aβ Stock P2 Prepare Standardized Acid/Base Titrant P3 Prepare Metal Stock Solution C1 Calibrate pH Electrode with NIST Buffers P3->C1 C2 Determine Electrode Parameters (E°, S) C1->C2 T1 Titrate Buffer + Acid (Blank) C2->T1 T2 Titrate Aβ Solution (Ligand Protonation) T1->T2 T3 Titrate Aβ + Metal Solution (Complex Formation) T2->T3 A1 Calculate Proton-Ligand Formation Numbers (n̄A) T3->A1 A2 Calculate Metal-Ligand Formation Numbers (n̄) A1->A2 A3 Fit Data with Specialized Software A2->A3 A4 Determine pKa and log K Values A3->A4

Caption: Workflow for pH-metric determination of binding constants.

Detailed Protocol
  • System Setup: Use a temperature-controlled titration vessel (25.0 ± 0.1 °C) and a high-precision pH meter with a combination glass electrode capable of 0.1 mV resolution.[11] Purge the solution with an inert gas (e.g., argon) to prevent CO₂ dissolution, which would interfere with pH readings.[19]

  • Electrode Calibration: Calibrate the electrode system by titrating a known concentration of strong acid (e.g., HCl) with a standardized, carbonate-free strong base (e.g., NaOH). This allows for the determination of the standard electrode potential (E°) and the slope of the electrode response, converting mV readings to proton concentration (-log[H⁺]).[11]

  • Ligand Protonation Titration:

    • Pipette a known volume and concentration of monomeric Aβ into the titration vessel.

    • Add the supporting electrolyte (e.g., KCl) to maintain constant ionic strength.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition and allowing the reading to stabilize. This titration provides the data needed to calculate the protonation constants (pKa values) of Aβ's binding residues.[20]

  • Metal-Ligand Titration:

    • Prepare an identical solution to step 3, but also add a known concentration of the metal salt (e.g., ZnCl₂). The Aβ:metal ratio is typically between 2:1 and 5:1.[21]

    • Perform the titration with NaOH as before. The resulting titration curve will be shifted relative to the ligand-only curve due to the displacement of protons by the metal ion.[22]

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) from all three experiments (blank, ligand, and metal+ligand) are used to calculate the average number of protons bound to the ligand (n̄A) and the average number of ligands bound per metal ion (n̄).[18][21]

    • Specialized software (e.g., Hyperquad, SUPERQUAD) is used to fit the data by building a speciation model that includes all protonation and complexation equilibria. The output of this fitting process yields the pKa values for Aβ and the overall stability constants (log β) for the metal-Aβ complexes.[14]

Parameter Typical Value / Condition Rationale
Temperature25.0 ± 0.1 °CThermodynamic constants are temperature-dependent.[17]
Ionic Strength0.10 M or 0.15 M KClMaintains constant activity coefficients for all species in solution.[11]
Aβ Concentration20 µM - 200 µMMust be high enough for accurate pH measurement but low enough to avoid aggregation.
Metal:Ligand Ratio1:2 to 1:5Ensures an excess of ligand to favor complex formation and simplify modeling.[21]
Titrant (Base)0.1 M NaOH (Carbonate-free)Carbonate acts as a buffer and a weak ligand, interfering with the measurement.

Spectrophotometric Titration

Principle of the Method

This method is applicable when the formation of the metal-Aβ complex results in a change in the solution's absorbance or fluorescence properties.[15] This can occur if the metal ion itself has a d-d electronic transition (e.g., Cu²⁺) that is altered upon binding, or if binding perturbs the environment of an intrinsic chromophore in the peptide (e.g., tyrosine) or an extrinsic fluorescent probe. By monitoring this spectral change as a function of increasing metal concentration, a binding isotherm can be constructed and fit to a suitable model to extract the binding constant.

Experimental Workflow Diagram

Spectro_Workflow cluster_prep Preparation cluster_tit Titration & Measurement cluster_analysis Data Analysis P1 Prepare Monomeric Aβ Stock P2 Prepare Metal Stock Solution P3 Select Appropriate Buffer T1 Place Aβ Solution in Cuvette P3->T1 T2 Record Initial Spectrum (Absorbance/Fluorescence) T1->T2 T3 Add Aliquot of Metal Stock T2->T3 T4 Equilibrate and Record Spectrum T3->T4 T4->T3 Repeat until Saturation A1 Correct for Dilution T4->A1 A2 Plot ΔSignal vs. [Metal]total A1->A2 A3 Fit Data to a Binding Model (e.g., 1:1) A2->A3 A4 Determine Kd and Stoichiometry (n) A3->A4

Caption: General workflow for spectrophotometric titration experiments.

Detailed Protocol
  • Wavelength Selection:

    • Record the full absorbance or emission spectrum of Aβ alone and Aβ in the presence of a saturating concentration of the metal ion.

    • Identify the wavelength (λ_max) where the largest spectral change occurs upon complex formation. This wavelength will be used for the titration experiment.

  • Titration Setup:

    • Place a fixed volume and concentration of monomeric Aβ solution in a quartz cuvette. The concentration should be chosen such that the initial signal is well within the linear range of the spectrophotometer.

    • Use a microsyringe to make sequential additions of the concentrated metal stock solution directly into the cuvette. Expert Insight: Using a highly concentrated metal stock minimizes dilution effects throughout the titration. A total volume change of <5-10% is desirable.

  • Data Acquisition:

    • After each addition of the metal solution, mix the contents of the cuvette thoroughly and allow the system to reach equilibrium (typically 1-2 minutes).

    • Record the absorbance or fluorescence intensity at the pre-determined wavelength.

    • Continue the additions until the signal no longer changes, indicating that the Aβ binding sites are saturated.

  • Data Analysis:

    • Correct the raw data for any dilution by multiplying each data point by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

    • Plot the change in signal (ΔAbsorbance or ΔFluorescence) against the total metal concentration.

    • Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) using non-linear regression software (e.g., Origin, GraphPad Prism). This analysis will yield the dissociation constant (Kd) and the stoichiometry of binding (n).[23]

Isothermal Titration Calorimetry (ITC)

Principle of the Method

ITC is considered the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile of the interaction in a single experiment.[24][25] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (metal ion) binds to a macromolecule (Aβ).[24] A solution of the metal ion is titrated into a cell containing the Aβ solution. Each injection produces a heat pulse that is directly proportional to the amount of binding that occurs. As the Aβ becomes saturated, the heat pulses diminish.

Detailed Protocol
  • Sample Preparation:

    • Prepare monomeric Aβ and the metal solution in the exact same buffer from the same buffer stock. Causality: Mismatched buffers between the syringe and the cell will generate large heats of dilution, obscuring the binding signal.

    • Degas both solutions thoroughly immediately before the experiment to prevent air bubbles from forming in the cell or syringe, which causes significant noise.

    • Aβ (in the cell) is typically at a concentration of 10-50 µM. The metal ion (in the syringe) should be 10-20 times more concentrated than the Aβ.[26]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.

    • Define the injection parameters: typically 19-25 injections of 1.5-2.5 µL each, with sufficient spacing between injections (e.g., 150-180 s) to allow the signal to return to baseline.

  • Running the Experiment:

    • Load the Aβ solution into the sample cell and the metal solution into the injection syringe.

    • Perform a control titration by injecting the metal solution into the buffer-only cell. This measures the heat of dilution of the metal ion, which must be subtracted from the experimental data for the highest accuracy.[27]

    • Run the main experiment, titrating the metal into the Aβ solution.

  • Data Analysis:

    • The raw data is a series of heat spikes (in µcal/sec) over time. Integrate the area under each peak to determine the heat change (ΔH) for each injection.

    • Plot these integrated heats per mole of injectant against the molar ratio of [Metal]/[Aβ].

    • Use the instrument's analysis software (e.g., NanoAnalyze, Origin-ITC) to fit this binding isotherm to a binding model. The fit yields the key thermodynamic parameters:

      • Binding Affinity (Ka) or Dissociation Constant (Kd = 1/Ka) [26]

      • Stoichiometry of Binding (n)

      • Enthalpy of Binding (ΔH) [26]

      • Entropy of Binding (ΔS) (calculated from Ka and ΔH)

Parameter Description Significance for Aβ-Metal Binding
Kd (µM to nM) Dissociation ConstantA direct measure of binding affinity. Lower Kd means tighter binding.[4]
n StoichiometryThe number of metal ions that bind to one Aβ molecule.
ΔH (kcal/mol) Enthalpy ChangeHeat released/absorbed. Indicates changes in bonding (e.g., covalent, H-bonds).
ΔS (cal/mol·K) Entropy ChangeChange in disorder. Often reflects conformational changes and solvent rearrangement upon binding.

Concluding Remarks: A Multi-Method Approach

No single technique tells the whole story. Potentiometry provides highly accurate stability constants and crucial information about proton exchange, which is fundamental to how metal ions bind Aβ in a pH-dependent manner.[27] Spectrophotometry is a valuable and accessible technique when a suitable spectroscopic handle is available. ITC provides the most comprehensive thermodynamic picture, revealing the enthalpic and entropic driving forces behind the binding event.[25]

For a thorough and trustworthy characterization of metal-Aβ interactions, a multi-pronged approach is recommended. For instance, using ITC to get the full thermodynamic profile and potentiometry to understand the pH-dependence of the interaction provides a powerful, self-validating dataset. This rigorous approach is essential for advancing our understanding of Alzheimer's pathology and for the rational design of therapeutic interventions.

References

  • Teplow, D. B. (2006). Preparation of amyloid beta-protein for structural and functional studies. Methods in Enzymology, 413, 20-33. [6]

  • Teplow, D. B. (2006). Preparation of amyloid beta-protein for structural and functional studies. Semantic Scholar. [7]

  • Fezoui, Y., et al. (2000). A standardized and biocompatible preparation of aggregate-free amyloid beta peptide for biophysical and biological studies of Alzheimer's disease. Oxford Academic. [9]

  • Kyoto University. Chelete Titration | Operation Guide for Chemistry Experiments. [12]

  • IUPAC. TECHNIQUE FOR THE pH-METRIC. [14]

  • Oreate AI. (2026). Understanding pH-Metric Titration: A Key Technique in Coordination Chemistry. [17]

  • Teplow, D. B. (2006). Preparation of amyloid β-protein for structural and functional studies. SciSpace. [8]

  • Dalal Institute. Determination of Binary Formation Constants by pH-metry and Spectrophotometry. [15]

  • Pawar, R. P., et al. pH-Metric Study on Determination of Metal-Ligand Stability Constants of some Substituted Isoxazolines. SciSpace. [18]

  • Teplow, D. B. (2018). Preparation of Amyloid β-Protein for Structural and Functional Studies. ResearchGate. [10]

  • Analytical Chemistry 1. (2021). Lesson 50 Complexation Titrations. YouTube. [28]

  • Bodkhe, P. S., et al. (Year not specified). pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Asian Journal of Chemistry. [19]

  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [11]

  • Truman ChemLab. (2008). Determination of Mg by Titration with EDTA. [13]

  • ResearchGate. (Year not specified). Isothermal titration calorimetry analysis of Ni binding to Aβ40. [26]

  • Talmard, C., Bouzan, A., & Faller, P. (2007). Zinc binding to amyloid-beta: isothermal titration calorimetry and Zn competition experiments with Zn sensors. PubMed. [4]

  • Lee, S., et al. (2016). Principles and practice of determining metal–protein affinities. Portland Press. [27]

  • Talmard, C., Bouzan, A., & Faller, P. (2007). Zinc Binding to Amyloid-β: Isothermal Titration Calorimetry and Zn Competition Experiments with Zn Sensors. ACS Publications. [16]

  • Hagedoorn, P. L., et al. (2023). Metal Binding of Alzheimer's Amyloid-β and Its Effect on Peptide Self-Assembly. PMC. [1]

  • Remelli, M., et al. (2018). Heavy metal ions binding to amyloid-b peptides: biochemical and biomedical implications. ResearchGate. [29]

  • Hagedoorn, P. L., et al. (2023). Metal Binding of Alzheimer's Amyloid-β and Its Effect on Peptide Self-Assembly. PubMed. [2]

  • Mane, S. D., et al. (Year not specified). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Publication Corporation. [22]

  • Gholap, A. D., & Rajput, P. R. (2010). Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. RJPBCS. [URL: https://www.rjpbcs.com/pdf/2010_1(3)/[7].pdf]([Link]7].pdf)[21]

  • El-Bindary, A. A., et al. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. [20]

  • Hagedoorn, P. L., et al. (2023). Metal Binding of Alzheimer's Amyloid-β and Its Effect on Peptide Self-Assembly. ACS Publications. [3]

  • Hureau, C., & Faller, P. (2014). Metal complexes designed to bind to amyloid-β for the diagnosis and treatment of Alzheimer's disease. RSC Publishing. [5]

  • Malvern Panalytical. (2016). Isothermal Titration Calorimetry. [24]

  • Gershoni-Poranne, R. (2016). How can I calculate a binding constant?. ResearchGate. [23]

  • Wilcox, D. E. (2008). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. ResearchGate. [25]

Sources

Application Notes and Protocols for N-(2-Carboxyethyl)iminodiacetic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, cosmetic scientists, and product development professionals on the application of N-(2-Carboxyethyl)iminodiacetic acid, also known as β-Alanine Diacetic Acid (β-ADA) or CEIA, in cosmetic formulations. This guide covers the functional role of CEIA as a chelating agent, its mechanism of action, and detailed protocols for its incorporation, performance evaluation, and stability assessment in cosmetic systems. A significant focus is placed on the current regulatory and safety landscape, highlighting the need for rigorous in-house validation due to existing data gaps.

Introduction to this compound (CEIA)

This compound (CEIA) is an aminopolycarboxylic acid that functions primarily as a chelating agent or sequestrant in cosmetic formulations.[1] Its molecular structure allows it to form stable, water-soluble complexes with polyvalent metal ions, effectively inactivating them.

Metal ions, such as iron (Fe), copper (Cu), calcium (Ca), and magnesium (Mg), are often present as impurities in cosmetic raw materials, including water, pigments, and botanical extracts.[1] If left unchecked, these ions can catalyze oxidative reactions, leading to a cascade of undesirable effects, including:

  • Product Instability: Degradation of fragrances, colors, and sensitive active ingredients.

  • Rancidity: Oxidation of oils and lipids, resulting in off-odors and changes in texture.

  • Reduced Clarity: Formation of insoluble salts, causing haziness in clear formulations.

  • Compromised Preservative Efficacy: Some metal ions can interfere with the function of preservatives, potentially leading to microbial contamination.

By sequestering these metal ions, CEIA helps to maintain the intended physical and chemical integrity of the cosmetic product throughout its shelf life.[1]

Chemical Properties and Mechanism of Action
  • IUPAC Name: 3-[Bis(carboxymethyl)amino]propanoic acid

  • CAS Number: 6245-75-6

  • Molecular Formula: C₇H₁₁NO₆

  • Molecular Weight: 205.17 g/mol [2]

  • Appearance: White solid, soluble in water.[1]

The chelating action of CEIA is based on its ability to act as a polydentate ligand, forming multiple coordination bonds with a single metal ion. The nitrogen atom and the carboxylate groups act as electron donors, enveloping the metal ion in a stable, ring-like structure known as a chelate complex.

G cluster_0 CEIA Molecule cluster_1 Chelation Process CEIA N-(2-Carboxyethyl)iminodiacetic acid (CEIA) N N CEIA->N contains Nitrogen atom COO1 COO⁻ CEIA->COO1 contains Carboxylate groups COO2 COO⁻ CEIA->COO2 COO3 COO⁻ CEIA->COO3 Metal Metal Ion (e.g., Fe²⁺, Cu²⁺) N->Metal forms coordination bond with COO1->Metal COO2->Metal COO3->Metal Complex Stable Chelate Complex Metal->Complex forming a

Caption: Mechanism of CEIA chelation of a metal ion.

Safety and Regulatory Status: A Critical Consideration

A thorough review of safety data is paramount for any cosmetic ingredient. As of the latest reports, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that the available data are insufficient to make a determination that Beta-Alanine Diacetic Acid (CEIA) is safe under the intended conditions of use in cosmetic formulations .[1][2][3]

  • Implication for Formulators: This "insufficient data" status means that any company choosing to use CEIA in a cosmetic product bears the full responsibility for substantiating its safety for the intended application. The protocols outlined in this document are designed to assist in generating the necessary efficacy and stability data, but they do not replace the need for formal toxicological safety testing.

Regulatory Landscape
  • United States: Governed by the CIR's findings. While not officially banned, its use requires robust safety justification by the manufacturer.

  • European Union: CEIA is not found in the EU's CosIng database, which lists cosmetic ingredients and substances with their functions and any restrictions.[5][6] This indicates it is not a commonly used or officially evaluated ingredient in the EU market.

  • Japan: The Japanese system for cosmetic regulations relies on lists of prohibited and restricted ingredients.[7][8][9] CEIA does not appear on these lists, placing the responsibility for ensuring safety and quality on the manufacturer under the principle of self-regulation.[8]

Application in Cosmetic Formulations

CEIA is typically incorporated into the water phase of a formulation. Its use is most beneficial in products that contain ingredients susceptible to metal-catalyzed degradation.[1]

General Use Level: 0.05% to 0.2% by weight of the total formulation.[10] The exact concentration depends on the anticipated bioburden of metal ions from the raw materials.

Protocol: Incorporation into an Oil-in-Water (O/W) Cream

This protocol provides a starting point for a basic O/W cream. The formulator should adjust ratios and ingredients based on desired sensory properties and stability outcomes.

Table 1: O/W Cream Formulation with CEIA

PhaseIngredient (INCI Name)Function% (w/w)
A Deionized WaterSolventq.s. to 100
A This compound (CEIA) Chelating Agent 0.10
A GlycerinHumectant3.00
A Xanthan GumThickener0.20
B Cetearyl AlcoholThickener / Emollient4.00
B Glyceryl StearateEmulsifier3.00
B Caprylic/Capric TriglycerideEmollient8.00
B DimethiconeEmollient1.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
C FragranceFragrance0.20
D Citric Acid or Sodium Hydroxide (10% solution)pH Adjusterq.s.

Procedure:

  • Phase A Preparation: In the main vessel, combine Deionized Water, CEIA, and Glycerin. Begin propeller mixing.

  • Hydration: Sprinkle Xanthan Gum into the vortex and mix until fully hydrated and uniform. Heat Phase A to 75°C. The early addition of the chelating agent ensures that any metal ions in the water or other raw materials are sequestered before they can interfere with other ingredients.[1]

  • Phase B Preparation: In a separate vessel, combine all Phase B ingredients and heat to 75°C until all solids are melted and the phase is uniform.

  • Emulsification: Add Phase B to Phase A with homogenization. Homogenize for 3-5 minutes.

  • Cooling: Switch to sweep mixing and begin cooling the emulsion.

  • Phase C Addition: Once the temperature is below 40°C, add the preservative system and fragrance (Phase C). Mix until uniform.

  • pH Adjustment: Check the pH of the final emulsion. Adjust to the target pH (typically 5.5 - 6.5 for a skin cream) using Phase D ingredients.

  • Final QC: Perform final quality control checks (viscosity, appearance).

Protocol: Incorporation into a Surfactant-Based Cleanser (Shower Gel)

Table 2: Shower Gel Formulation with CEIA

PhaseIngredient (INCI Name)Function% (w/w)
A Deionized WaterSolventq.s. to 100
A This compound (CEIA) Chelating Agent 0.10
A GlycerinHumectant2.00
B Sodium Laureth Sulfate (70%)Primary Surfactant15.00
B Cocamidopropyl Betaine (30%)Secondary Surfactant8.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
D Sodium Chloride (20% solution)Thickenerq.s.
D Citric Acid (50% solution)pH Adjusterq.s.

Procedure:

  • Phase A Preparation: In the main vessel, combine Deionized Water, CEIA, and Glycerin. Mix until uniform. Adding the chelating agent to the water phase first is critical to inactivate metal ions that can reduce foam and clarity.[2]

  • Phase B Addition: Slowly add the surfactants (Phase B) to Phase A with slow to moderate mixing to avoid excessive foaming. Mix until the solution is clear and uniform.

  • Phase C Addition: Add the preservative system (Phase C) and mix until dissolved.

  • Final Adjustments (Phase D): Check the pH and adjust to the desired range (typically 5.0 - 5.5) with Citric Acid solution.

  • Viscosity Adjustment: Slowly add the Sodium Chloride solution to increase the viscosity to the target specification. Mix gently to avoid air entrapment.

  • Final QC: Perform final quality control checks (viscosity, pH, clarity).

Performance Evaluation Protocols

It is essential to validate the efficacy of CEIA within the final formulation. The following protocols provide methods to assess its primary function as a chelating agent.

Protocol: Spectrophotometric Assay for Iron (Fe²⁺) Chelation Efficacy

This method assesses the ability of a cosmetic product containing CEIA to sequester free iron ions, preventing them from reacting with a colorimetric indicator (Ferrozine).

G start Start: Prepare Cosmetic Base (with and without CEIA) prep_sample 1. Prepare aqueous dilution of cosmetic product start->prep_sample add_fe 2. Add known concentration of FeCl₂ solution (source of Fe²⁺) prep_sample->add_fe incubate 3. Incubate to allow chelation by CEIA add_fe->incubate add_ferrozine 4. Add Ferrozine solution incubate->add_ferrozine react Fe²⁺ + Ferrozine → Magenta Complex add_ferrozine->react measure 5. Measure Absorbance at 562 nm react->measure analyze 6. Analyze Results measure->analyze low_abs Low Absorbance: Effective Chelation by CEIA (Less free Fe²⁺ to react) analyze->low_abs if CEIA is present high_abs High Absorbance: Poor/No Chelation (More free Fe²⁺ reacts) analyze->high_abs if CEIA is absent end End low_abs->end high_abs->end

Caption: Workflow for evaluating iron chelation efficacy.

Materials:

  • Finished cosmetic product (one batch with CEIA, one control batch without).

  • Ferrous chloride (FeCl₂) solution (2 mM).

  • Ferrozine solution (5 mM).

  • UV-Vis Spectrophotometer.

  • pH meter.

  • Deionized water.

Procedure:

  • Sample Preparation: Accurately weigh 1g of the cosmetic product into a 50 mL volumetric flask. Dilute to volume with deionized water and mix thoroughly until dispersed. This is your sample stock.

  • Reaction Setup: In a test tube, combine:

    • 1.0 mL of the sample stock.

    • 3.7 mL of deionized water.

    • 0.1 mL of the 2 mM FeCl₂ solution.

  • Incubation: Vortex the mixture and allow it to stand for 10 minutes. During this time, the CEIA in the sample will chelate the added Fe²⁺ ions.

  • Color Development: Initiate the color reaction by adding 0.2 mL of the 5 mM Ferrozine solution. Vortex immediately. Ferrozine will react with any unchelated Fe²⁺ to form a stable magenta-colored complex.[11]

  • Measurement: After 5 minutes, measure the absorbance of the solution at 562 nm against a blank (prepared without the FeCl₂ solution).

  • Calculation: The percentage of chelation can be calculated using the formula:

    • % Chelation = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the cosmetic base without CEIA and A_sample is the absorbance of the cosmetic base with CEIA.

Expected Outcome: A formulation with effective CEIA concentration will exhibit significantly lower absorbance (a higher % Chelation value) compared to the control, indicating that most of the iron ions were sequestered by CEIA and unavailable to react with the Ferrozine.

Stability and Quality Control Protocols

Stability testing is mandatory to ensure the cosmetic product maintains its physical, chemical, and microbiological integrity under various conditions.[12]

Protocol: Accelerated Stability Testing

This protocol uses elevated temperatures to accelerate aging and predict long-term stability.[13]

Procedure:

  • Sample Packaging: Package the final formulation (containing CEIA) in its intended consumer packaging and in inert glass jars (as a control).[6]

  • Storage Conditions: Place samples in stability chambers under the following conditions:

    • Room Temperature (20-25°C)

    • Elevated Temperature (40°C)

    • Elevated Temperature (45°C)

    • Freeze-Thaw Cycling (-10°C for 24h, then 25°C for 24h; repeat for 3-5 cycles).[6]

  • Evaluation Schedule: Evaluate the samples at specified time points: Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

  • Parameters to Evaluate: At each time point, assess the following parameters against the Time 0 sample.

Table 3: Stability Evaluation Parameters

ParameterMethod of EvaluationAcceptance Criteria
Appearance Visual inspectionNo significant change in color, no phase separation, no crystallization.
Odor Olfactory assessmentNo development of off-odors or significant change from standard.
pH pH meterWithin ±0.5 units of the initial specification.
Viscosity Viscometer (e.g., Brookfield)Within ±15% of the initial specification.
Microbiological Preservative Efficacy Testing (PET)Must pass PET at the beginning and end of the study.
Protocol: Quantitative Analysis of CEIA (Potentiometric Titration)

While HPLC-MS is a definitive method for identifying and quantifying aminopolycarboxylates, a potentiometric titration can be a robust QC method for determining the concentration of a chelating agent in a cosmetic product.[14] This method is adapted from established procedures for other aminocarboxylates like NTA and EDTA.[3]

Principle: The sample is titrated with a standardized metal salt solution (e.g., copper (II) sulfate). A copper ion-selective electrode (ISE) is used to detect the endpoint, which occurs when all the CEIA has been complexed and a sharp increase in free Cu²⁺ ions is detected.

Materials:

  • Potentiometer with a copper Ion-Selective Electrode (ISE) and a reference electrode.

  • Automated titrator.

  • Standardized 0.1 M Copper (II) Sulfate (CuSO₄) solution.

  • pH adjustment buffers.

  • Cosmetic product containing a known theoretical percentage of CEIA.

Procedure:

  • Sample Preparation: Accurately weigh an appropriate amount of the cosmetic product (e.g., 5-10g, depending on CEIA concentration) into a beaker. Add deionized water and adjust the pH to a range where the Cu-CEIA complex is stable (e.g., pH 4-5) to dissolve the sample and free the chelating agent.

  • Titration Setup: Place the beaker on the automated titrator, immerse the copper ISE and reference electrode, and begin stirring.

  • Titration: Titrate the sample with the standardized 0.1 M CuSO₄ solution. The titrator will record the potential (mV) as a function of the volume of titrant added.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve, which corresponds to the stoichiometric equivalence point where all CEIA has been complexed by the Cu²⁺ ions.

  • Calculation: The concentration of CEIA in the sample can be calculated based on the volume of CuSO₄ solution used to reach the endpoint, the molarity of the CuSO₄ solution, and the initial sample weight.

Validation: This method must be validated for accuracy, precision, and specificity for the given cosmetic matrix to ensure other ingredients do not interfere with the measurement.

Conclusion and Recommendations

This compound (CEIA) demonstrates the functional properties of a chelating agent, which are vital for the stability of many cosmetic formulations. However, its application in commercially available products must be approached with caution and scientific diligence.

References

  • Cosmetic Ingredient Review. (2021). Safety Assessment of Beta-Alanine Diacetic Acid and Tetrasodium Glutamate Diacetate as Used in Cosmetics. [Link]

  • PubChem. (n.d.). Beta-Alanine Diacetic Acid. National Center for Biotechnology Information. [Link]

  • Cosmetics & Toiletries. (2013). Deciphering Chelating Agent Formulas. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2000). Standards for Cosmetics. [Link]

  • Formula Botanica. (n.d.). How to make a Rich Face Cream Formulation with Xyliance. [Link]

  • Cosmetic Ingredient Review. (2020). Safety Assessment of Beta-Alanine Diacetic Acid and Tetrasodium Glutamate Diacetate as Used in Cosmetics (Draft Tentative Report). [Link]

  • Nowack, B. (2002). Environmental chemistry of aminopolycarboxylate chelating agents. Environmental Science & Technology, 36(19), 4009-4016. [Link]

  • Shandong Yuanlian Chemical. (2023). GLDA vs EDTA: Which Chelator is Better?. [Link]

  • Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(3), 1-21. [Link]

  • European Commission. (n.d.). CosIng - Cosmetics Ingredients. [Link]

  • ResearchGate. (n.d.). Quantitative Determination of NTA and Other Chelating Agents in Detergents by Potentiometric Titration with Copper Ion Selective Electrode. [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. [Link]

  • ResearchGate. (n.d.). Environmental Chemistry of Aminopolycarboxylate Chelating Agents. [Link]

  • The Cosmetic Chemists. (2024). Chelating Agents in Cosmetics: What They Do, When to Use Them, and How to Choose the Right One. [Link]

  • Scribd. (n.d.). Formulations - Showergel. [Link]

  • PubMed Central. (2024). Performance Analysis of GLDA and HEDTA as Chelators for Calcium and Ferrum Ions at 80 °C: A Combined Molecular Modeling and Experimental Study. [Link]

  • Taobe Consulting. (n.d.). Stability Testing Cosmetics. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. [Link]

  • Environmental Science and Technology. (2002). Environmental Chemistry of Aminopolycarboxylate Chelating Agents. [Link]

  • NANOLAB. (n.d.). Determination of EDTA in Cosmetic Products: Accredited Test. [Link]

  • Certified Cosmetics. (n.d.). Accelerated Stability and Compatibility Test. [Link]

  • ChemLinked. (2024). APAC Cosmetic Regulations: Key Developments in 2024. [Link]

  • International Trade Administration. (2024). Japan Cosmetics Standards. [Link]

  • ResearchGate. (n.d.). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. [Link]

  • MDPI. (2022). Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. [Link]

  • Jungbunzlauer. (n.d.). Green and effective complexation – a comparative study. [Link]

  • Essentially Natural. (2024). Formulating with Chelating Agents. [Link]

  • Innospec. (n.d.). Formulation Guide. [Link]

  • ZMUni. (2022). Japan Standards for Cosmetics. [Link]

  • Cosmetic Regulation in Japan. (n.d.). [Link]

  • Chemik. (2011). Analytical methods for identification and determination of some cosmetics ingredients. [Link]

  • CIRS. (2024). European Union Revised List of Prohibited and Restricted Substances in Cosmetics. [Link]

  • ResearchGate. (n.d.). Chelating Agents and Emulsions. [Link]

  • Rawsource. (2024). Sodium Gluconate vs. EDTA: Detailed Comparison & Uses. [Link]

  • Merck KGaA. (2009). Cosmetic Ingredient Dossier RonaCare® VTA. [Link]

Sources

Application of β-ADA in textile and paper production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Chelation Strategies using


-Alaninediacetic Acid (

-ADA)
[1]

Executive Summary

This technical guide details the application of


-Alaninediacetic Acid (

-ADA)
(CAS: 6245-75-6), a biodegradable aminopolycarboxylate chelating agent, in cellulosic processing.[1] Unlike traditional recalcitrant chelants (EDTA, DTPA),

-ADA offers a sustainable profile without compromising the critical sequestration of transition metals (

,

,

) required during oxidative bleaching. This document provides optimized protocols for Textile Peroxide Bleaching and Paper Pulp Chelation (Q-Stage) , supported by mechanistic insights and comparative stability data.[1]

Chemical Identity & Mechanism of Action


-ADA  functions as a tridentate or quadridentate ligand, depending on pH.[1] Its structure consists of a central nitrogen atom bonded to two carboxymethyl groups and one carboxyethyl group (derived from 

-alanine).[1]
  • IUPAC Name: N-(2-Carboxyethyl)iminodiacetic acid[1][2][3][4]

  • Molecular Weight: 205.17 g/mol

  • Classification: Aminopolycarboxylate (Green Chelant)[1]

Chelation Thermodynamics

The efficacy of


-ADA relies on the "Claw Effect," where the nitrogen lone pair and carboxylate oxygen atoms form stable ring structures with metal cations. While its stability constants (

) are generally lower than EDTA, they are sufficient to sequester catalytic metals that decompose hydrogen peroxide (

), while allowing for easier metal recovery in wastewater treatment (unlike the "permanent" sequestration of EDTA).

Table 1: Comparative Stability Constants (


) for Selected Ions 
Note: Values are approximate based on aminopolycarboxylate structural trends.
Metal IonEDTA (Benchmark)

-ADA (Biodegradable)
Significance in Processing

25.1~12–14Critical.[1] Prevents catalytic

decomposition.[1]

18.8~10–12Critical.[1] Prevents pinholing in textiles.[1]

10.7~5–7Moderate.[1] Controls water hardness/scale.[1]

8.8~4–5Low.[1] Allows Mg to remain (beneficial for pulp strength).[1]

Scientific Insight: The lower affinity for


 is a distinct advantage in pulp bleaching. Magnesium acts as a stabilizer for cellulose chains during oxidative stages.[1] 

-ADA removes harmful

while sparing beneficial

, a selectivity profile superior to DTPA.[1]

Visualization: Chelation & Radical Suppression

The following diagram illustrates the pathway by which


-ADA inhibits the Fenton-like reactions that degrade cellulose.

G FreeMetal Free Metal Ions (Fe3+, Cu2+) Complex Metal-ADA Complex FreeMetal->Complex Chelation (Rapid) Radicals Hydroxyl Radicals (HO•) FreeMetal->Radicals Catalyzes (Fenton) ADA β-ADA (Ligand) ADA->Complex Bleaching Effective Bleaching (HOO-) Complex->Bleaching Stabilizes H2O2 H2O2 Hydrogen Peroxide (H2O2) H2O2->Radicals Uncontrolled Decomp H2O2->Bleaching Controlled Activation (pH > 10) Damage Cellulose Damage (Pinholes/DP Loss) Radicals->Damage Oxidative Attack

Figure 1: Mechanism of Action.[1][5]


-ADA sequesters free transition metals, blocking the catalytic generation of destructive hydroxyl radicals (HO•) and promoting the formation of the perhydroxyl anion (HOO-), the active bleaching species.

Protocol A: Textile Scouring & Bleaching

Objective: Achieve high whiteness (Berger > 75) and prevent catalytic damage (pinholes) in cotton fabrics using a one-bath scour-bleach system.

Reagents:

  • 
    -ADA (40% solution)[1]
    
  • Caustic Soda (NaOH, 50%)

  • Hydrogen Peroxide (

    
    , 35%)
    
  • Wetting Agent/Surfactant (Non-ionic)[1]

Workflow:

  • Bath Preparation:

    • Fill jet dyer or winch with water (Liquor Ratio 1:10).[1]

    • Add 0.5 – 1.0 g/L

      
      -ADA  (Active matter basis).
      
    • Critical Step: Circulate for 5 minutes at

      
      . This "Pre-Chelation" phase allows 
      
      
      
      -ADA to strip hardness ions (
      
      
      ) and free metals (
      
      
      ) from the water and fabric before alkali addition.[1]
  • Chemical Addition:

    • Add Wetting Agent (1.0 g/L).[1]

    • Add NaOH (2.0 – 3.0 g/L).[1]

    • Add

      
       (4.0 – 6.0 ml/L).[1]
      
  • Ramping:

    • Raise temperature to

      
       at a rate of 
      
      
      
      .
    • Note:

      
      -ADA exhibits excellent thermal stability up to 
      
      
      
      , ensuring performance throughout the boil.[1]
  • Dwell:

    • Hold at

      
       for 45–60 minutes.
      
  • Rinse:

    • Drop bath.[1] Hot rinse (

      
      ) followed by cold rinse.[1]
      
    • Validation: Check residual peroxide.[1][5] It should be minimal but present, indicating controlled decomposition.

Self-Validating Check:

  • Tear Strength Test: If tear strength drops >15% compared to greige fabric, metal sequestration was insufficient. Increase

    
    -ADA dosage.[1]
    
  • Whiteness Index: If whiteness is uneven, check initial "Pre-Chelation" time.

Protocol B: Paper Pulp Chelation (Q-Stage)

Objective: Removal of transition metals (Mn, Fe) from Kraft pulp prior to TCF (Totally Chlorine Free) or ECF bleaching to preserve viscosity.[1]

Workflow Visualization:

Pulping Unbleached Unbleached Kraft Pulp (High Kappa, High Metals) AcidWash Acid Wash (Optional) pH 2-3 Unbleached->AcidWash QStage Q-Stage (Chelation) β-ADA Addition pH 5.0 - 6.0 AcidWash->QStage Adjust pH Wash Washing Press Removal of Metal-ADA Complexes QStage->Wash Solubilized Metals PStage P-Stage (Peroxide) Oxidative Bleaching Wash->PStage Clean Pulp

Figure 2: Integration of


-ADA in the Q-Stage of pulp bleaching.[1]

Detailed Methodology:

  • Pulp Consistency: Adjust pulp consistency to 3–10% (Medium Consistency).

  • pH Adjustment (Critical):

    • Measure initial pH.[1]

    • Adjust to pH 5.0 – 6.0 using

      
      .[1]
      
    • Why? At this pH, the carboxylic acid groups of

      
      -ADA are deprotonated enough to bind metals, but the pH is low enough to prevent metal hydroxide precipitation.
      
  • Chelant Addition:

    • Dosage: 2.0 kg/ton of dry pulp (

      
      -ADA).[1]
      
    • Mix thoroughly.[1]

  • Retention:

    • Temperature:

      
      .[1]
      
    • Time: 30–60 minutes.[1]

  • Washing:

    • Wash pulp efficiently to remove the soluble Metal-

      
      -ADA complexes.[1]
      
    • Metric: Manganese (Mn) content in pulp should be < 5 ppm post-wash.[1]

Environmental Profile & References

Biodegradability:


-ADA is classified as inherently biodegradable.[1] While its degradation rate is slightly slower than MGDA (Methylglycinediacetic acid), it meets OECD 301 series criteria for biodegradability, unlike EDTA which persists in the environment and remobilizes heavy metals in river sediments.

References:

  • Kołodyńska, D. (2011).[1] Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal. In Complexing Agents. IntechOpen.[1] Link[1]

  • Pinto, I.S.S., et al. (2014). Pre-treatment of the paper pulp in the bleaching process using biodegradable chelating agents.[5] International Journal of Environmental Science and Technology, 12, 975–982.[5] Link[1][5]

  • BASF SE. (2020).[1] Technical Information: Trilon® Chelating Agents. (General reference for aminopolycarboxylate mechanisms in industrial applications).

  • Nowack, B., & VanBriesen, J.M. (2005). Biogeochemistry of Chelating Agents. American Chemical Society.[1] (Definitive text on chelant environmental fate).

Sources

Troubleshooting & Optimization

Overcoming interference in experiments with N-(2-Carboxyethyl)iminodiacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Carboxyethyl)iminodiacetic acid (CEIDA)

Welcome to the technical support guide for this compound (CEIDA). This resource is designed for researchers, scientists, and drug development professionals utilizing CEIDA-based resins, primarily in the context of Immobilized Metal Affinity Chromatography (IMAC) for the purification of histidine-tagged (His-tagged) proteins. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental interferences and optimize your results.

Troubleshooting Guide: Overcoming Common Interferences

This section addresses specific problems you may encounter during your experiments, explaining the underlying causes and providing step-by-step protocols for resolution.

Problem 1: Low or No Yield of the Target His-tagged Protein

One of the most common issues in IMAC is the failure to bind or recover the protein of interest. This can stem from several factors, from buffer composition to the nature of the protein itself.

Q: My His-tagged protein is not binding to the CEIDA resin. What are the likely causes and how can I fix this?

A: Failure to bind is typically caused by one of three issues: an inaccessible His-tag, incompatible buffer conditions, or a compromised resin.

  • Cause A: Inaccessible His-Tag The polyhistidine tag may be folded into the interior of the protein's three-dimensional structure, preventing it from interacting with the immobilized metal ions.[1]

    Solution: Denaturing Purification If the protein's activity does not need to be preserved, you can perform the purification under denaturing conditions to expose the tag.[1]

    • Protocol:

      • Equilibrate the CEIDA resin with a binding buffer containing 6 M Guanidine-HCl or 8 M urea.[2]

      • Lyse your cells and solubilize the protein in the same denaturing binding buffer.

      • Proceed with the binding, wash, and elution steps, maintaining the denaturant throughout the process.

      • If needed, the purified protein can be refolded by gradually removing the denaturant via dialysis against a series of buffers with decreasing denaturant concentrations.[2]

  • Cause B: Incompatible Buffer Composition Certain reagents in your sample or buffers can strip the metal ions from the CEIDA chelator or interfere with the binding interaction.

    • Chelating Agents: Additives like Ethylenediaminetetraacetic acid (EDTA) or Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) are strong metal chelators and must be removed from the sample before applying it to the column.[3][4] EDTA will strip the metal ions (e.g., Ni²⁺) from the resin, inactivating it.[3][5]

    • Reducing Agents: High concentrations of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) can reduce the metal ions, causing them to leach from the resin. While some modern resins show resistance to up to 20 mM DTT, it is a common source of interference.[3][5]

    • Incorrect pH: The interaction between histidine and the immobilized metal is pH-dependent. Binding is typically optimal between pH 7.0 and 8.0.[2] At lower pH values (e.g., below 6.0), the histidine imidazole ring becomes protonated, preventing its coordination with the metal ion.

    Solution: Buffer Optimization

    • Remove Chelators: Use dialysis or a desalting column to exchange the sample into a buffer free of EDTA or other chelators prior to loading.

    • Manage Reducing Agents: If a reducing agent is essential for protein stability, limit its concentration to the lowest effective level (e.g., <10 mM DTT). Alternatively, use a more resistant chelating chemistry if available.

    • Verify pH: Ensure your binding buffer is within the optimal pH 7.0-8.0 range.[2] Calibrate your pH meter and prepare fresh buffers if necessary.

  • Cause C: Compromised Resin The resin may have been stripped of its metal ions during a previous use or through exposure to harsh chemicals.

    Solution: Resin Stripping and Recharging A complete regeneration cycle will ensure the resin is properly prepared for your experiment.

    • Detailed Protocol: See the "Detailed Experimental Protocols" section below for a full stripping and recharging procedure.

Problem 2: High Levels of Contaminating Proteins in the Eluate

Co-purification of unwanted proteins is a frequent challenge, often due to non-specific binding to the IMAC resin.

Q: My eluted fractions contain many proteins besides my target protein. How can I increase purity?

A: Non-specific binding arises from interactions between contaminant proteins and the resin matrix, the chelating ligand, or the metal ion itself.[6] This can be mitigated by optimizing your wash steps and buffer composition.

  • Cause A: Ionic and Hydrophobic Interactions Host cell proteins can bind non-specifically to the resin through ionic or hydrophobic interactions.[7]

    Solution: Adjust Buffer Additives

    • Increase Salt Concentration: Including 300-500 mM NaCl in your binding and wash buffers can disrupt weak ionic interactions without affecting the specific His-tag binding.[2][8]

    • Add Non-ionic Detergents or Glycerol: For proteins prone to hydrophobic interactions, adding 0.1-1% of a non-ionic detergent (e.g., Triton X-100, Tween-20) or up to 20% glycerol can improve purity.

  • Cause B: Endogenous Metal-Binding Proteins Many organisms, particularly eukaryotic systems, express proteins with surface-exposed histidine clusters or other metal-binding motifs that can co-purify with your His-tagged target.[9]

    Solution: Optimize Imidazole Concentration Imidazole is used to elute the His-tagged protein, but adding a low concentration to the binding and wash buffers acts as a competitive agent to prevent weakly-binding contaminants from associating with the resin.[8][9]

    • Optimization Strategy:

      • Start Low: Begin by adding 10-20 mM imidazole to your binding and wash buffers. For many proteins, this is sufficient to remove a significant portion of contaminants.[9][10]

      • Gradient Wash: If contaminants persist, perform a step-gradient wash with increasing concentrations of imidazole (e.g., 20 mM, 40 mM, 60 mM) before eluting your target protein at a higher concentration (e.g., 250-500 mM). Analyze the wash fractions by SDS-PAGE to determine the highest imidazole concentration that does not elute your target protein, and use this concentration in subsequent wash steps.[8][11]

    Workflow for Optimizing Wash Conditions

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between CEIDA, IDA, and NTA chelating ligands?

A: The primary difference lies in the number of coordination sites they use to bind a metal ion, which affects the stability of the metal chelation and the binding specificity. [12][13]

Ligand Full Name Coordination Sites (Denticity) Key Characteristics
IDA Iminodiacetic acid Tridentate (3) Lower metal ion affinity; can lead to higher metal leaching but may offer easier elution. [5][14]
CEIDA This compound Tridentate (3) Similar to IDA, forming a stable chelate complex with divalent and trivalent metal ions. [15]

| NTA | Nitrilotriacetic acid | Tetradentate (4) | Higher metal ion affinity than IDA/CEIDA, resulting in lower metal leaching and often higher binding capacity and specificity. [5][14]|

Chelation Mechanism of CEIDA

G M Metal Ion (e.g., Ni²⁺) N N M->N Coordination Bond O1 O⁻ M->O1 O2 O⁻ M->O2 C1 CH₂ N->C1 C3 CH₂ N->C3 Linker Linker Arm N->Linker COO1 COO⁻ C4 CH₂ C1->COO1 C2 CH₂ C3->C4 COO2 COO⁻ C4->COO2 Resin Resin Matrix Linker->Resin

Caption: Tridentate coordination of a metal ion by a CEIDA ligand immobilized on a resin matrix.

Q2: Which metal ion should I use with my CEIDA resin (Ni²⁺, Co²⁺, Zn²⁺, Cu²⁺)?

A: The choice of metal ion affects binding affinity and specificity.

  • Nickel (Ni²⁺): The most common choice. It provides a high affinity and capacity for His-tagged proteins.

  • Cobalt (Co²⁺): Generally offers higher specificity than Ni²⁺, resulting in lower background binding and higher purity, but may have a lower binding capacity.

  • Zinc (Zn²⁺): Binds with lower affinity than Ni²⁺ or Co²⁺ and is sometimes used for specific applications where a weaker interaction is desired.

  • Copper (Cu²⁺): Has the strongest affinity but is the least specific, often leading to high levels of contaminant binding.

For most applications, Ni²⁺ is the recommended starting point. If purity is a major issue, switching to Co²⁺ is a logical next step.

Q3: Can I reuse my CEIDA resin? How do I regenerate and store it?

A: Yes, CEIDA resin is reusable. Proper regeneration after each use is critical for consistent performance. [16]After several cycles (typically 5-10, depending on the sample type), a more thorough cleaning may be required.

  • Regeneration: A standard regeneration involves stripping the bound metal ion with a strong chelator like EDTA, washing the matrix, and recharging it with a fresh metal ion solution. See the detailed protocol below.

  • Storage: For short-term storage, keep the resin in a buffer at 4°C. For long-term storage, store the resin in 20% ethanol at 4°C to prevent microbial growth. [16] Q4: My protein precipitated when I added the elution buffer. What can I do?

A: Protein precipitation during elution is usually due to the high protein concentration in the fraction combined with suboptimal buffer conditions (e.g., pH, ionic strength).

  • Immediate Action: Try to resolubilize the protein by adding denaturants (urea, guanidine-HCl) or by adjusting the pH.

  • Preventative Measures:

    • Elute into a larger volume: Prepare collection tubes with a small amount of a stabilizing buffer to immediately dilute the eluted protein.

    • Modify Elution Buffer: Include stabilizing additives like glycerol (10-20%), arginine (50-100 mM), or a mild non-ionic detergent in the elution buffer. [] 3. Use a Gradient: Elute the protein using a linear imidazole gradient instead of a single high-concentration step. This elutes the protein over a larger volume, keeping the concentration lower and reducing the risk of aggregation.

Detailed Experimental Protocols

Protocol 1: Stripping and Recharging CEIDA-based IMAC Resin

This protocol ensures the complete removal of previously bound metal ions and any fouling proteins, preparing the resin for a new purification cycle. Volumes are given in column volumes (CV).

  • Strip Metal Ions:

    • Wash the column with 3-5 CV of stripping buffer (e.g., 20 mM Sodium Phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.5). [9]This will remove the metal ions, and the resin will typically turn from its charged color (e.g., blue or pink) to white.

  • Wash Away Chelator:

    • Immediately wash the column with 5-10 CV of deionized water to remove all traces of EDTA.

  • Clean the Resin (Optional, for fouled resins):

    • Wash with 3-5 CV of 0.5 M NaOH.

    • Immediately wash with 5-10 CV of deionized water until the pH of the flow-through returns to neutral.

  • Recharge with Metal Ion:

    • Slowly apply 2-3 CV of a 100 mM metal salt solution (e.g., NiSO₄ or CoCl₂) to the column. [18]You should see the resin change color as it becomes charged.

  • Final Wash:

    • Wash the column with 5-10 CV of deionized water to remove any unbound metal ions.

    • Equilibrate the column with 5-10 CV of your binding buffer before loading the sample.

References

  • This compound - Wikipedia. [Link]

  • Profinity™ IMAC Resins Instruction Manual - Bio-Rad. [Link]

  • Deciphering Interactions Involved in Immobilized Metal Ion Affinity Chromatography and Surface Plasmon Resonance for Validating the Analogy between Both Technologies - MDPI. [Link]

  • Proteus IMAC Handbook - Bio-Rad Antibodies. [Link]

  • Immobilized metal ion affinity chromatography - Bio-Works. [Link]

  • How to reduce non-specific protein binding in IMAC matrix? - ResearchGate. [Link]

  • IMAC Sepharose High Performance - Cytiva. [Link]

  • Chelation - Wikipedia. [Link]

  • QuickTip #10: Avoiding loss of activity of Ni charged IMAC columns - Bio-Works. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. [Link]

  • Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance - Cytiva. [Link]

  • How to overcome issues with low or no recovery of his-tagged proteins - Cytiva. [Link]

  • Chelation in Metal Intoxication - PMC - PubMed Central - NIH. [Link]

  • How to Regenerate Affinity Resin for Multiple Uses - Boster Bio. [Link]

  • The impact of immobilized metal affinity chromatography (IMAC) resins on DNA aptamer selection - PMC - NIH. [Link]

  • Imidazole concentration optimization in IMAC : r/labrats - Reddit. [Link]

  • Washing and Regenerating Ni-NTA and Ni-IDA Agarose - Cube Biotech. [Link]

  • Design of experiments based optimization of buffer composition for IMAC... - ResearchGate. [Link]

  • General Concepts of the Chemistry of Chelation - Chem Connections. [Link]

  • The Crucial Role of Protein Purification in Biotechnology - Oreate AI Blog. [Link]

  • Chelators in the lab: EDTA & EGTA biochemistry - YouTube. [Link]

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - NIH. [Link]

  • Immobilized metal affinity chromatography without chelating ligands: purification of soybean trypsin inhibitor on zinc alginate beads - PubMed. [Link]

  • Biotechnology applications of amino acids in protein purification and formulations. [Link]

Sources

Optimizing Temperature in N-(2-Carboxyethyl)iminodiacetic Acid (CEIDA) Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing reaction temperatures during the synthesis and subsequent reactions of N-(2-Carboxyethyl)iminodiacetic acid (CEIDA), also known as β-Alaninediacetic acid (β-ADA). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to enhance your experimental outcomes, ensuring high yield and purity.

Section 1: Foundational Principles of Temperature Optimization in CEIDA Synthesis

The synthesis of CEIDA, commonly achieved through the Michael addition of iminodiacetic acid to an acrylic acid derivative, is a thermodynamically controlled process.[1] Temperature is a critical parameter that dictates not only the reaction rate but also the prevalence of side reactions that can significantly impact the purity and yield of the final product. Understanding the kinetics of the primary reaction versus those of potential side reactions is paramount for successful optimization.

Q1: What is the primary influence of temperature on the synthesis of CEIDA?

Temperature directly influences the rate of the Michael addition reaction. Generally, an increase in temperature accelerates the reaction, leading to shorter reaction times. However, an overly aggressive temperature profile can promote undesirable side reactions, such as decarboxylation and cyclization. The optimal temperature is therefore a compromise that maximizes the rate of CEIDA formation while minimizing the formation of impurities. For analogous Michael additions of amines to acrylates, reactions are often conducted at elevated temperatures, for instance, under microwave irradiation at temperatures ranging from 115°C to 130°C to achieve high yields in a short time.[2]

Q2: What are the common temperature-related side reactions to be aware of during CEIDA synthesis?

The two primary temperature-dependent side reactions in CEIDA synthesis are decarboxylation and cyclization.

  • Decarboxylation: As a tri-carboxylic amino acid, CEIDA is susceptible to decarboxylation at elevated temperatures, leading to the loss of a carboxyl group as carbon dioxide. While the decomposition temperature of solid CEIDA is relatively high (190-200°C), decarboxylation in solution can occur at much milder temperatures, sometimes as low as 50-150°C for other carboxylic acids.[3][4] The rate of decarboxylation is highly dependent on the reaction medium and the presence of catalysts. For instance, the decarboxylation of alanine has been studied at 200°C.[3]

  • Cyclization: β-amino acids and their derivatives can undergo intramolecular cyclization to form cyclic imides.[5][6] This process is often promoted by heat and can lead to the formation of a succinimide derivative, which represents a loss of the desired product and introduces a significant impurity that can be challenging to remove.

The interplay between the desired Michael addition and these side reactions is a key consideration for temperature optimization.

Section 2: Troubleshooting Guide for Temperature-Related Issues

This section addresses common problems encountered during CEIDA synthesis and provides actionable solutions.

Q3: My CEIDA synthesis is resulting in a low yield, even with extended reaction times. How can temperature be adjusted to improve this?

A low yield with a significant amount of unreacted starting materials often indicates that the reaction temperature is too low to achieve a reasonable reaction rate.

Troubleshooting Workflow for Low Yield:

G cluster_0 Problem: Low Yield cluster_1 Troubleshooting Steps cluster_2 Outcome start Low Yield of CEIDA (Unreacted Starting Materials Present) step1 Gradually increase reaction temperature in 10°C increments. start->step1 step2 Monitor reaction progress at each temperature using TLC, NMR, or HPLC. step1->step2 step3 Analyze for byproduct formation. (See Section 3) step2->step3 step4 Identify optimal temperature with highest conversion and minimal byproducts. step3->step4 end Optimized Yield step4->end

Caption: Troubleshooting workflow for low CEIDA yield.

Detailed Steps:

  • Incremental Temperature Increase: Begin by increasing the reaction temperature in small increments (e.g., 10°C). For the Michael addition of iminodiacetic acid to acrylic acid, a starting point could be in the range of 60-80°C.

  • Reaction Monitoring: At each new temperature, closely monitor the reaction's progress. Techniques for this are detailed in Section 3. This will allow you to determine the temperature at which the reaction proceeds at a practical rate.

  • Byproduct Analysis: Concurrently, analyze the reaction mixture for the presence of the common byproducts discussed in Q2. An increase in byproducts with a temperature increase indicates that the optimal temperature may have been exceeded.

  • Consider pH: The pH of the reaction mixture can significantly influence the reaction rate. Ensure the pH is maintained in a slightly basic range to facilitate the deprotonation of the iminodiacetic acid, which is the active nucleophile. An optimal pH can lead to a higher reaction rate at a lower temperature.[7]

Q4: My final CEIDA product is of low purity, with significant side products detected. How can I use temperature to mitigate this?

Low purity is often a result of a reaction temperature that is too high, favoring side reactions.

Strategy for Improving Purity:

  • Lower the Reaction Temperature: If you have a reasonable reaction rate but poor purity, reducing the temperature is the first step. This will slow down all reactions, but it will disproportionately affect the side reactions, which often have higher activation energies.

  • Time-Temperature Balance: A lower temperature will likely require a longer reaction time to achieve complete conversion of the starting materials. It is a matter of finding the right balance between an acceptable reaction duration and the desired purity.

  • Controlled Addition: Consider adding the acrylic acid derivative slowly to the reaction mixture at a controlled, moderate temperature. This can help to keep the instantaneous concentration of the electrophile low, which can suppress some side reactions.

Table 1: Temperature Effects on CEIDA Synthesis Outcomes

Temperature RangeExpected Reaction RatePredominant OutcomeTroubleshooting Focus
Low (e.g., < 50°C) Very SlowIncomplete reaction, low yield.Increase temperature incrementally.
Moderate (e.g., 60-90°C) Moderate to FastGood yield and purity (Optimal Range).Fine-tune within this range for best results.
High (e.g., > 100°C) Very FastIncreased byproduct formation (decarboxylation, cyclization), lower purity.Decrease temperature, consider controlled addition of reagents.
Very High (e.g., > 150°C) Extremely FastSignificant degradation of product and starting materials.Drastically reduce temperature.

Section 3: Experimental Protocols for Monitoring and Optimization

Accurate monitoring of the reaction is crucial for effective temperature optimization. This section provides protocols for common analytical techniques.

Protocol 1: Reaction Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the disappearance of starting materials and the appearance of the product and byproducts in real-time.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting the aliquot in a cold deuterated solvent (e.g., D₂O with a known internal standard like DSS or TSP).

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Integrate the characteristic peaks for the starting materials (iminodiacetic acid and acrylic acid derivative) and the CEIDA product. The formation of CEIDA can be monitored by the appearance of new signals corresponding to the protons of the carboxyethyl group. By comparing the integrals to the internal standard, you can quantify the concentration of each species over time.

Protocol 2: Purity Analysis by HPLC-MS

HPLC-MS is ideal for separating and identifying the components of the reaction mixture, providing a clear picture of product purity.[10][11]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a diluted solution of the final reaction mixture in a suitable mobile phase.

  • HPLC Separation: Use a suitable reversed-phase or mixed-mode chromatography column to separate the components. A gradient elution with a mobile phase of acetonitrile and water with a buffer like ammonium formate is a good starting point.[10]

  • MS Detection: Use an electrospray ionization (ESI) source in negative ion mode to detect the deprotonated molecules of CEIDA and any acidic byproducts. The mass-to-charge ratio (m/z) will confirm the identity of the eluted peaks.

  • Quantification: Create a calibration curve with a known standard of pure CEIDA to quantify the purity of your product.

Protocol 3: Quantification of CEIDA by Titration

For a quantitative measure of the total acidic groups in your final product, an acid-base titration can be employed.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of the dried CEIDA product and dissolve it in a known volume of deionized water.

  • Titration: Titrate the CEIDA solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a pH meter or a suitable indicator like phenolphthalein.[14]

  • Endpoint Determination: Determine the equivalence point(s) from the titration curve. Since CEIDA is a tricarboxylic acid, you may observe multiple equivalence points corresponding to the neutralization of each carboxylic acid group.

  • Calculation: From the volume of NaOH used to reach the equivalence point(s), you can calculate the molar amount of CEIDA in your sample and thus its purity.

Reaction Pathway and Potential Side Reactions:

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions (Promoted by High Temperature) IMDA Iminodiacetic Acid CEIDA This compound (CEIDA) IMDA->CEIDA + Acrylic Acid (Michael Addition) AA Acrylic Acid AA->CEIDA Decarboxylation Decarboxylation Product + CO2 CEIDA->Decarboxylation High Temp Cyclization Cyclic Imide CEIDA->Cyclization High Temp

Caption: CEIDA synthesis pathway and side reactions.

Section 4: Concluding Remarks

Optimizing the reaction temperature for this compound is a critical step in achieving high yield and purity. By understanding the fundamental principles of the reaction kinetics and being aware of potential side reactions, researchers can systematically troubleshoot and refine their experimental conditions. The use of appropriate analytical techniques for reaction monitoring is indispensable in this process. This guide provides a framework for a logical and scientifically sound approach to temperature optimization in CEIDA reactions.

References

  • Antonides, L. H., et al. (2019). Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy. ACS Omega, 4(4), 7103-7112.
  • Brignall, R. M., et al. (2017).
  • Brainly. (2024). Determine the value of the rate constant for the decarboxylation of alanine at 200 °C. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Wang, Y., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 1033615.
  • Xu, W., et al. (2024).
  • Firth, S. E., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry, 11(5), 983-990.
  • Sato, K., et al. (2015). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 120(1), 457-463.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025). Managing reaction temperature for selective Michael addition. Retrieved from a hypothetical BenchChem technical note.
  • Chen, R., et al. (2021). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation.
  • Kalabin, G. A., et al. (2019). Quantitative NMR spectroscopy of biologically active substances and excipients. Russian Chemical Reviews, 88(10), 1129-1153.
  • Xu, W., et al. (2024).
  • Khan, M. A., et al. (2018). The Effects of pH Change through Liming on Soil N2O Emissions. Sustainability, 10(7), 2344.
  • Wang, Y., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 1033615.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Iminodiacetic acid. Retrieved from [Link]

  • LibreTexts. (2022). Quantitative Analysis Using Titration. Retrieved from [Link]

  • Mewis, R. E., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(46), 26035-26043.
  • Barluenga, J., et al. (2007). Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. Organic Letters, 9(21), 4167-4170.
  • Gody, G., et al. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 5(16), 4763-4774.
  • Alza, E., et al. (2012). Screening and optimization of the reaction conditions for the enantioselective Michael addition. Tetrahedron: Asymmetry, 23(15-16), 1145-1150.
  • Turchini, A., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(16), 3128-3136.
  • Sari, A. A., et al. (2022). pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs). Molecules, 27(19), 6296.
  • Zhang, C., et al. (2019). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer...
  • Al-Shabib, N. A., et al. (2023). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs.
  • Sandu, V., et al. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. International Journal of Molecular Sciences, 25(9), 4759.
  • FCT EMIS. (n.d.). quantitative analysis acid base titrations.
  • Perillo, I. A., et al. (2018). Microwave-promoted synthesis of cyclic imides. Arkivoc, 2018(1), 1-35.
  • Allied Academies. (n.d.). Quantitative Classical Chemical Analysis Titrations Acid-base Precipitaiton Complexometric Redox Titrations involv.
  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Lee, Y. S., et al. (2006). A highly conformationally specific a- and b-Ala decarboxylation pathway.
  • Lopes, H., et al. (2021). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. International Journal of Molecular Sciences, 22(16), 8891.
  • Esterbauer, H., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine, 167, 28-39.
  • Chen, C. H., et al. (2018).
  • Kaykhaii, M. (2021). Acid–base titration method for quantitative analysis. Journal of Clinical and Bioanalytical Chemistry, 5(5), 9.
  • de la Hoz, A., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285-300.
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Hall, E. M., et al. (2013). HPLC-ESI-MS/MS analysis of hemoglobin peptides in tryptic digests of dried-blood spot extracts detects HbS, HbC, HbD, HbE, HbO-Arab, and HbG-Philadelphia mutations. Journal of Mass Spectrometry, 48(9), 996-1008.
  • Rossi, S., et al. (2017). Weak Nucleophiles in the Aza‐Michael Reaction.
  • Benchchem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. Retrieved from a hypothetical BenchChem technical guide.
  • de Oliveira, A. C., et al. (2016). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 21(9), 1190.

Sources

Troubleshooting poor chelation efficiency with β-ADA

Technical Support Center: Troubleshooting -ADA Chelation Efficiency

Topic: Optimization and Troubleshooting of


Author:Date:

Executive Summary


Unlike EDTA (which forms exclusively stable 5-membered chelate rings),

6-membered chelate ring


This guide addresses the three primary failure modes: Thermodynamic Instability , pH-Conditional Limitations , and Buffer Interference .

Module 1: Diagnostic Flowchart

Before altering your protocol, determine the failure mode using this logic tree.

TroubleshootingFlowStartProblem: Low Chelation EfficiencyCheckpHStep 1: Check Operational pHStart->CheckpHIsAcidicIs pH < 5.0?CheckpH->IsAcidicYesIsBasicIs pH > 9.0?CheckpH->IsBasicYesCheckBufferStep 2: Check Buffer CompositionCheckpH->CheckBufferpH 6-8ProtonationCause: Ligand Protonation(β-ADA pKa limits binding)IsAcidic->ProtonationCheckMetalStep 3: Metal Hydrolysis CheckIsBasic->CheckMetalHasPhosContains Phosphate/Citrate?CheckBuffer->HasPhosYesThermodynamicsCause: Low Stability Constant(Switch to EDTA or increase [L]:[M] ratio)CheckBuffer->ThermodynamicsNoCompetitionCause: Ligand Competition(Buffer affinity > β-ADA)HasPhos->CompetitionCheckMetal->CheckBufferSolution ClearHydrolysisCause: Metal Hydrolysis(Metal precipitates as M(OH)n)CheckMetal->HydrolysisPrecipitate Visible

Figure 1: Diagnostic decision tree for isolating the root cause of chelation failure.

Module 2: Thermodynamics & Stability Constants

The "6-Membered Ring" Deficit

Users often substitute

Chelate Effect
  • EDTA/NTA: Forms stable 5-membered rings with the metal ion.

  • 
    -ADA:  The 
    
    
    -alanine backbone creates a 6-membered ring. 6-membered rings are entropically less favored for most transition metals (Cu, Zn, Ni) compared to 5-membered rings.
Comparative Stability Data

Use this table to adjust your molar ratios. If you are targeting Copper (Cu),


Metal IonEDTA (

)
NTA (

)

-ADA (

)
Implications for Protocol
Cu(II) 18.812.9~11.0 - 12.0 Requires higher excess of chelator.
Zn(II) 16.510.6~9.0 - 10.0 Susceptible to dissociation by competing buffers.
Ca(II) 10.76.4~5.0 - 5.8 Ineffective for Ca sequestration at neutral pH.
Mg(II) 8.75.4~4.0 - 5.0 Will not bind Mg in the presence of Ca or biological buffers.

Data derived from comparative aminopolycarboxylate structural analysis [1, 2].

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "The solution turns cloudy when I add the metal."

Diagnosis: Metal Hydrolysis or Phosphate Precipitation. Mechanism: At neutral-to-basic pH, transition metals (especially Fe(III) and Cu(II)) react with hydroxide ions (



Corrective Protocol:

  • Calculate Conditional Stability: Ensure your operating pH is

    
    . Below pH 6.0, the carboxyl groups of 
    
    
    -ADA protonate (
    
    
    ), reducing binding capacity.
  • Order of Addition: Always dissolve

    
    -ADA fully and adjust pH to neutral before  adding the metal salt. Adding 
    
    
    -ADA to a metal solution often fails because the metal has already formed stable hydroxides.
  • Increase Ratio: Shift from 1:1 to 5:1 (Ligand:Metal) . The lower stability constant of

    
    -ADA requires a concentration drive to shift the equilibrium toward the complex.
    
Issue 2: "My yield is low in IMAC protein purification."

Diagnosis: Ligand Exchange (Leaching). Mechanism: Common buffers like Citrate, Phosphate, or even Tris can compete with


Corrective Protocol:

  • Buffer Swap: Switch to HEPES or MOPS (non-coordinating buffers).

  • Avoid Phosphate: Phosphate has a high affinity for Fe and Zn. If phosphate is required, you must verify that:

    
    
    
  • Validation Experiment: Run a "Blank Elution." Load the metal-charged

    
    -ADA resin, wash with your buffer (no protein), and test the flow-through with the CAS Assay  (see Module 4) to detect leached metal.
    

Module 4: Validation Protocol (CAS Assay)

To quantitatively determine if

Principle

CAS forms a blue complex with Fe(III). A strong chelator removes the iron from CAS, turning the solution orange.[1]

Reagents
  • CAS Solution: 60.5 mg Chrome Azurol S in 50 mL

    
    .
    
  • Iron Solution: 1 mM

    
     in 10 mM 
    
    
    .
  • Surfactant: 72.9 mg HDTMA in 40 mL

    
    .
    
Step-by-Step Protocol
  • Mix: Combine 10 mL CAS, 1 mL Iron Solution, and 4 mL Surfactant. Dilute to 100 mL. Solution should be Blue .

  • Test: Add 100

    
     of your 
    
    
    -ADA + Metal mixture to 1 mL of CAS reagent.
  • Read: Measure Absorbance at 630 nm .

  • Interpret:

    • High A630 (Blue): No free chelator (Saturation or Failure).

    • Low A630 (Orange): Excess free chelator (Successful chelation).

References

  • Martell, A. E., & Smith, R. M.Critical Stability Constants. Plenum Press.
  • PubChem. Beta-Alanine Diacetic Acid (CID 535795).[2][3] National Library of Medicine. Available at: [Link]

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47–56. (The standard protocol for CAS assay validation). Available at: [Link]

  • Interchim. Chelating Agents: EDTA & EGTA Technical Guide. (Comparative data on chelation thermodynamics). Available at: [Link]

Technical Support Center: Synthesis of N-(2-Carboxyethyl)iminodiacetic Acid (CEIDA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: N-(2-Carboxyethyl)iminodiacetic acid (also known as


-Alanine-N,N-diacetic acid or 

-ADA) CAS Registry Number: 19019-43-3 (Free acid)

Executive Summary

This guide addresses the critical side reactions encountered during the synthesis of This compound (CEIDA) . As a trifunctional chelating agent merging the structural motifs of iminodiacetic acid (IDA) and


-alanine, its synthesis is prone to specific kinetic and thermodynamic pitfalls.

This document focuses on the two primary industrial routes:

  • Michael Addition: Iminodiacetic acid (IDA) + Acrylic Acid.[1]

  • Double Carboxymethylation:

    
    -Alanine + Monochloroacetic Acid (MCA).
    

Module 1: The Michael Addition Route (IDA + Acrylic Acid)

Context: This route is preferred for its atom economy but is plagued by the competing polymerization of acrylic acid and the reversibility of the Michael addition.

Troubleshooting Guide

Q1: My HPLC analysis shows a broad "hump" eluting after the solvent front, and yield is consistently low (<80%). What is happening?

Diagnosis: You are likely observing Acrylic Acid Oligomerization . Mechanism: Acrylic acid is prone to radical polymerization initiated by heat or light, forming polyacrylic acid or dimers (diacrylic acid) rather than reacting with the secondary amine of IDA. Solution:

  • Inhibitors: Ensure your acrylic acid stock contains an inhibitor (e.g., MEHQ - monomethyl ether hydroquinone) and that the reaction is run under an atmosphere that sustains the inhibitor (often requires trace oxygen).

  • Temperature Control: Maintain reaction temperature between 40–60°C . Exceeding 70°C exponentially increases the rate of polymerization over the Michael addition.

  • Slow Addition: Do not add acrylic acid in a single bolus. Use a syringe pump to maintain a low instantaneous concentration of the electrophile.

Q2: The reaction reaches 95% conversion but then purity drops upon prolonged heating. Why?

Diagnosis: Retro-Michael Reaction (Thermodynamic Reversibility). Mechanism: The formation of CEIDA is reversible. At high temperatures or high pH, the tertiary amine product can eliminate acrylic acid, regenerating the starting material (IDA). Corrective Action:

  • Monitor Kinetics: Stop the reaction immediately upon reaching the conversion plateau (typically 4–6 hours).

  • pH Adjustment: Avoid highly alkaline conditions (pH > 11) during the workup if heating is required. Neutralize to pH 7–8 before any thermal concentration steps.

Visualizing the Pathway

MichaelRoute IDA Iminodiacetic Acid (Starting Material) CEIDA CEIDA (Target Product) IDA->CEIDA Michael Addition (pH 8-10, 50°C) AA Acrylic Acid AA->CEIDA + PolyAA Poly(acrylic acid) (Side Product) AA->PolyAA Radical Polymerization (High T, No Inhibitor) DiAA Diacrylic Acid (Impurity) AA->DiAA Self-Michael Addition CEIDA->IDA Retro-Michael (High T, High pH)

Caption: Competitive pathways in the Michael addition route. Note the reversibility (dashed red line) leading to product degradation.

Module 2: The Carboxymethylation Route ( -Alanine + MCA)

Context: This route involves the alkylation of


-alanine with 2 equivalents of monochloroacetic acid (MCA). The primary challenge is the hydrolysis of the alkylating agent.
Troubleshooting Guide

Q3: We are detecting significant amounts of N-(carboxymethyl)-


-alanine (mono-alkylated impurity). Adding more MCA doesn't help. 

Diagnosis: Hydrolytic Decomposition of Electrophile. Mechanism: In aqueous alkaline solution, MCA undergoes hydrolysis to glycolic acid (


) faster than it alkylates the amine, especially if the pH is too high (>11) or temperature is uncontrolled.
Solution: 
  • pH Stat Mode: Do not dump base. Use an automated titrator to maintain pH between 9.5 and 10.5 . Above pH 11, hydrolysis dominates. Below pH 9, the amine is protonated and non-nucleophilic.

  • Stepwise Addition: Add MCA and Base (NaOH) simultaneously but separately to maintain stoichiometry.

  • Temperature Ramp: Start the reaction at 30–40°C to initiate mono-alkylation, then ramp to 60–70°C only for the second alkylation step, as the secondary amine intermediate is more sterically hindered and less nucleophilic.

Q4: The product contains high levels of chloride salts and is difficult to crystallize.

Diagnosis: Inorganic Salt Saturation. Mechanism: This route produces 2 moles of NaCl for every mole of product. Solution:

  • Acidification/Precipitation: CEIDA has a specific isoelectric point (pI ~2.5). Acidify the reaction mixture with concentrated HCl to pH 2.0–2.5 and cool to 4°C. The free acid form of CEIDA should crystallize out, leaving NaCl in the mother liquor.

  • Membrane Filtration: For high-purity applications, use electrodialysis to desalt the solution before crystallization.

Module 3: Comparative Impurity Profile

Use this table to identify the synthesis route of an unknown sample based on its impurity profile.

ImpurityOrigin RouteMechanism of Formation
Polyacrylic Acid Michael AdditionRadical polymerization of acrylic acid monomer.
Glycolic Acid CarboxymethylationHydrolysis of chloroacetic acid by hydroxide ions.
N-(Carboxymethyl)-

-alanine
CarboxymethylationIncomplete alkylation (stopped at secondary amine).
Iminodiacetic Acid (IDA) Michael AdditionUnreacted starting material or Retro-Michael degradation.
Chloride (Cl-) CarboxymethylationStoichiometric byproduct of alkylation.

Standardized Protocol: Michael Addition Route

Objective: Synthesis of CEIDA with <0.5% Polymer Content.

  • Preparation: In a 3-neck flask, dissolve Iminodiacetic Acid (1.0 eq) in water.

  • Neutralization: Add NaOH (2.0 eq) to generate the disodium salt. Critical: Ensure pH is ~10.0.

  • Addition: Add Acrylic Acid (1.05 eq) dropwise over 2 hours.

    • Checkpoint: Monitor internal temperature. Keep

      
      .
      
  • Reaction: Stir at 50°C for 6–8 hours.

    • Checkpoint: HPLC analysis should show <1% residual IDA.

  • Workup: Acidify with HCl to pH 2.0. Cool to 0–5°C for 12 hours. Filter the white crystalline precipitate.

Visualizing the Carboxymethylation Logic

AlkylationRoute BetaAla Beta-Alanine Mono Intermediate: N-(Carboxymethyl)-beta-alanine BetaAla->Mono + MCA (1 eq) pH 9-10, 40°C MCA Monochloroacetic Acid (MCA) Glycolic Glycolic Acid (Hydrolysis Impurity) MCA->Glycolic Hydrolysis (pH > 11 or High T) CEIDA CEIDA (Product) Mono->CEIDA + MCA (1 eq) pH 10, 60°C

Caption: Stepwise alkylation of beta-alanine. High pH diverts MCA to Glycolic Acid, stalling the reaction at the Intermediate stage.

References

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press. (Foundational text on aminopolycarboxylic acid synthesis and stability).
  • Schwarzenbach, G., et al. (1949). Complexones XIII. Chelate complexes of cobalt with and without foreign ligands. Helvetica Chimica Acta. Link (Original synthesis description).

  • BASF SE. (2012). Process for preparing this compound. US Patent 8,129,563. Link (Industrial optimization of the Michael addition route).

  • Dow Chemical Co. (2003). Method for producing chelating agents. US Patent 6,555,706. Link (Details on hydrolysis and purification).

  • Sigma-Aldrich. (2024).

    
    -Alanine-N,N-diacetic acid. Link (Used for physical property verification).
    

Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a fume hood with appropriate PPE.

Sources

Validation & Comparative

N-(2-Carboxyethyl)iminodiacetic acid vs EDTA chelation efficiency

Technical Comparison Guide: N-(2-Carboxyethyl)iminodiacetic Acid ( -ADA) vs. EDTA

Executive Summary

This compound (commonly referred to as


-ADA

EDTA

This guide objectively compares the two based on coordination chemistry, thermodynamic stability, and environmental fate.

  • Verdict:

    
    -ADA is a viable alternative for applications requiring moderate binding strength (e.g., detergent formulations, micronutrient delivery) where biodegradability is regulatory-critical. It cannot, however, replace EDTA in high-affinity applications (e.g., heavy metal remediation, molecular biology) due to lower denticity and ring strain.
    

Molecular Architecture & Coordination Logic

The primary differentiator between these chelators is their denticity (number of donor atoms) and the geometry of the chelate rings they form.

Structural Comparison
  • EDTA (Hexadentate): Wraps metal ions with 2 Nitrogen and 4 Carboxylate donors. It forms five 5-membered rings , which is the energetically optimal geometry for most transition metals.

  • 
    -ADA (Tetradentate):  Coordinates via 1 Nitrogen and 3 Carboxylate donors. Structurally, it is an analog of Nitrilotriacetic acid (NTA) but with one acetate arm extended to a propionate arm. This results in the formation of two 5-membered rings  and one 6-membered ring .
    
The Thermodynamic Consequence

The introduction of the propionic acid group (3-carbon chain) in


Visualization: Chelation Dynamics

ChelationLogicMetalMetal Ion (M+)Complex_EDTAM-EDTA Complex(5 x 5-membered rings)High StabilityMetal->Complex_EDTAComplex_BADAM-β-ADA Complex(2 x 5-membered + 1 x 6-membered)Moderate StabilityMetal->Complex_BADAEDTAEDTA(Hexadentate)EDTA->Complex_EDTA Encapsulation (Entropically Favored)B_ADAβ-ADA(Tetradentate)B_ADA->Complex_BADA Coordination (Steric Strain)

Caption: Comparison of coordination geometry. EDTA forms a stable "cage" of 5-membered rings, while

Thermodynamic Performance Data

The following table synthesizes the stability constants (Log K) and physical properties. Note that while EDTA values are absolute,


FeatureEDTA (Standard)

-ADA (Green Alternative)
Impact Analysis
Formula



-ADA is smaller, derived from

-alanine.
Denticity 6 (Hexadentate)4 (Tetradentate)EDTA occupies more coordination sites, preventing ligand exchange.
Log K (Ca

)
10.7 ~5.0 - 6.0 (Est.)EDTA is superior for water softening (Ca removal).
Log K (Cu

)
18.8 ~11.0 - 12.0 (Est.)EDTA binds transition metals tightly;

-ADA binds moderately.
Log K (Fe

)
25.1 ~14.0 - 15.0 (Est.)EDTA is essential for preventing iron precipitation in high-stress environments.
Biodegradability < 5% (Persistent)> 60% (Readily Biodegradable)

-ADA degrades rapidly, preventing heavy metal mobilization in groundwater.
pH Stability Wide Range (2-13)Moderate (4-10)

-ADA efficiency drops in highly acidic conditions due to protonation.

Key Insight:


-ADA is effectively a "weaker NTA." If your application requires stripping iron from rust (high affinity), EDTA is required. If you are formulating a surface cleaner where calcium binding is needed but environmental discharge is regulated, 

-ADA is the superior choice.

Experimental Validation Protocol

To verify the chelation efficiency of

Potentiometric Titration
Protocol: Comparative Potentiometric Titration

This method measures the concentration of free metal ions (


Reagents:

  • Analyte: 10 mM Metal Salt Solution (e.g.,

    
     or 
    
    
    ).
  • Titrant: 10 mM

    
    -ADA solution (adjust pH to 11 with NaOH to ensure deprotonation).
    
  • Buffer: 0.1 M

    
     (Ionic Strength Adjuster).
    
  • Sensor: Ion Selective Electrode (ISE) specific to the metal (e.g., Ca-ISE) or a pH electrode for proton-displacement monitoring.

Workflow:

TitrationProtocolStep1Step 1: CalibrationCalibrate ISE with 1mM, 10mM, 100mM metal standardsStep2Step 2: Sample PrepMix 50mL Metal Solution + 2mL ISA BufferStep1->Step2Step3Step 3: Titration LoopAdd 0.5mL aliquots of β-ADA or EDTAStep2->Step3Step4Step 4: Data AcquisitionRecord potential (mV) after stabilization (30s)Step3->Step4Step4->Step3Repeat until excess chelatorStep5Step 5: CalculationPlot mV vs. Volume -> Determine Inflection PointCalculate Log K using Bjerrum methodStep4->Step5End of Titration

Caption: Step-by-step workflow for determining stability constants via potentiometric titration.

Data Interpretation[1][2][3][4][5][6][7][8]
  • Steepness of Inflection: EDTA will show a very sharp drop in free metal potential (steep inflection).

    
    -ADA will show a shallower curve, indicating a larger dissociation constant (
    
    
    ).
  • Stoichiometry: Both should exhibit a 1:1 binding stoichiometry for divalent cations (

    
    ).
    

Environmental Impact & Application Context

The decision to switch from EDTA to

compliance-driven
  • The EDTA Problem: EDTA is recalcitrant. It passes through wastewater treatment plants (WWTP) intact. In rivers, it re-mobilizes toxic heavy metals (Pb, Cd, Hg) from sediments, increasing their bioavailability to aquatic life.

  • The

    
    -ADA Solution:  The 
    
    
    -alanine backbone is recognized by microbial enzymes. Under OECD 301F guidelines,
    
    
    -ADA derivatives typically reach >60% degradation within 28 days.
Application Matrix
ApplicationRecommended ChelatorRationale
IV Chelation Therapy EDTA Requires maximum affinity to strip lead/mercury from blood.
Industrial Descaling EDTA High stability needed to dissolve Calcium Carbonate scale at low pH.
Laundry Detergents

-ADA
Sufficient Ca/Mg binding; high biodegradability prevents eutrophication.
Agrochemicals (Micronutrients)

-ADA
Delivers Fe/Zn to plants but degrades in soil, preventing metal accumulation.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Critically Selected Stability Constants of Metal Complexes Database. National Institute of Standards and Technology.

  • Kołodyńska, D. (2011). Chelating Agents of a New Generation as an Alternative to EDTA for Heavy Metals Removal. In Expanding Issues in Desalination. IntechOpen.

  • Nowack, B., & VanBriesen, J. M. (2005). Biogeochemistry of Chelating Agents. American Chemical Society.
  • Tanner, T., et al. (2001).

The Understated Contender: A Comparative Performance Analysis of N-(2-Carboxyethyl)iminodiacetic acid (CEIDA)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of metal ions is a paramount concern. Aminopolycarboxylic acids (APCAs) are the workhorses of metal chelation, critical in applications ranging from industrial processes to sophisticated biomedical applications. While mainstays like EDTA, DTPA, and NTA are well-understood, emerging alternatives demand rigorous evaluation. This guide provides an in-depth, data-driven comparison of N-(2-Carboxyethyl)iminodiacetic acid, also known as β-Alaninediacetic acid (β-ADA), against its more established counterparts, offering field-proven insights into its performance characteristics.

An Introduction to the Aminopolycarboxylic Acid Family

Aminopolycarboxylic acids are organic compounds containing one or more nitrogen atoms connected through carbon chains to two or more carboxyl groups. This structure allows them to act as polydentate ligands, forming multiple coordination bonds with a single metal ion to create a stable, water-soluble chelate complex. The stability and selectivity of these complexes are dictated by the ligand's molecular architecture—specifically its denticity (the number of binding sites) and the size of the chelate rings formed.

Here, we evaluate four key APCAs:

  • This compound (CEIDA or β-ADA): A tetradentate chelating agent, CEIDA is structurally a derivative of β-alanine.[1]

  • Nitrilotriacetic acid (NTA): A tetradentate chelating agent, it is one of the simplest APCAs.

  • Ethylenediaminetetraacetic acid (EDTA): The most widely known hexadentate chelating agent, forming very stable complexes.

  • Diethylenetriaminepentaacetic acid (DTPA): An octadentate chelating agent, known for forming even more stable complexes than EDTA, particularly with larger metal ions.[2]

Head-to-Head: A Quantitative Comparison of Chelation Strength

The definitive measure of a chelating agent's performance is the stability constant (K) of the metal-ligand complex, typically expressed in its logarithmic form (log K). A higher log K value signifies a stronger bond and a more stable complex, meaning the metal ion is more effectively sequestered from the solution.[3]

The following table summarizes the log K values for 1:1 metal-ligand complexes for CEIDA and its competitors with several common and industrially relevant metal ions.

Table 1: Comparative Stability Constants (log K) of APCA-Metal Complexes

Metal IonCEIDA (β-ADA) NTA EDTA DTPA
Ca²⁺ 5.06.410.710.8
Mg²⁺ 3.85.48.79.3
Mn²⁺ 7.07.413.815.6
Fe²⁺ 8.08.814.316.5
Co²⁺ 10.210.416.318.4
Ni²⁺ 10.811.518.620.2
Cu²⁺ 12.513.018.821.1
Zn²⁺ 10.110.716.518.3
Cd²⁺ 9.09.516.519.0
Pb²⁺ 10.211.418.018.8
Fe³⁺ 14.515.925.128.6

Note: Stability constants are compiled from various sources and measured under differing conditions (ionic strength, temperature). This table serves as a comparative guide.

Analysis of Chelation Performance

From the data, a clear hierarchy of chelating strength emerges: DTPA > EDTA > NTA ≈ CEIDA .

  • Causality of Performance: This trend is directly attributable to the denticity of the ligands. DTPA, with its eight potential coordination sites (three nitrogen atoms and five carboxylate groups), can envelop a metal ion more completely than the hexadentate EDTA.[2] Similarly, EDTA's six binding sites provide a significant stability advantage over the four sites offered by both NTA and CEIDA. This phenomenon, known as the chelate effect , dictates that polydentate ligands form dramatically more stable complexes than multiple monodentate ligands of similar chemical nature.[3]

  • CEIDA's Position: The performance of CEIDA closely mirrors that of NTA. For many divalent transition metal ions (e.g., Co²⁺, Ni²⁺, Zn²⁺), their stability constants are very similar. This makes CEIDA a viable alternative in applications where NTA is currently employed. However, for crucial ions like Ca²⁺ (water hardness) and the highly charged Fe³⁺, NTA maintains a slight but noticeable advantage in binding strength.

Beyond Stability: Environmental Performance and pH Efficacy

While stability constants are a primary metric, real-world performance is more nuanced. Factors like environmental impact and behavior across different pH ranges are critical for material selection in research and development.

A Greener Profile: The Biodegradability Advantage

A significant drawback of traditional chelating agents like EDTA is their poor biodegradability, leading to persistence in the environment and concerns about the mobilization of heavy metals in ecosystems.[3] This is where CEIDA presents a compelling advantage.

  • CEIDA (β-ADA): Studies have demonstrated that CEIDA is readily biodegradable. In continuous tests simulating a wastewater treatment plant, CEIDA removal reached 98% after eight weeks. This high level of biodegradability positions CEIDA as an environmentally responsible alternative to EDTA.[4]

  • EDTA: In contrast, EDTA is known for its slow degradation in the environment. Its elimination is often attributed more to abiotic processes like photodegradation of its iron complexes rather than microbial breakdown.[5]

  • NTA and DTPA: NTA is more readily biodegradable than EDTA.[2] DTPA, similar to EDTA, exhibits poor biodegradability, making it less favorable from an environmental standpoint.[2]

This superior environmental profile is a key driver for considering CEIDA in formulations where environmental discharge is a concern.

Performance Across the pH Spectrum

The chelating efficacy of APCAs is pH-dependent, as the protonation of the carboxylate and amine groups competes with metal ion binding.

  • General Trend: All APCAs are most effective in neutral to alkaline conditions where the carboxylate groups are deprotonated and fully available for chelation.

  • DTPA and EDTA: Due to their high stability constants, DTPA and EDTA maintain strong chelating ability over a broader pH range compared to NTA and CEIDA. DTPA, in particular, often excels at higher pH values.[2]

  • NTA and CEIDA: The performance of NTA and CEIDA is more sensitive to acidic conditions. As the pH drops, protonation of the ligand reduces its effective concentration and, consequently, its ability to chelate metal ions.

Experimental Protocols for Performance Verification

To ensure scientific integrity, the claims made in this guide are supported by established experimental methodologies. The following protocols provide a framework for the in-house evaluation and comparison of chelating agents.

Protocol 1: Determination of Stability Constants via Potentiometric Titration

This is the gold standard for measuring metal-ligand stability constants. The principle involves monitoring the change in hydrogen ion concentration (pH) as a strong base is titrated into a solution containing the ligand and the metal ion of interest.

Methodology Workflow

G cluster_prep 1. Solution Preparation cluster_calib 2. Electrode Calibration cluster_titration 3. Titration Experiments cluster_analysis 4. Data Analysis p1 Prepare standardized strong acid (e.g., 0.1M HCl) c1 Titrate strong acid with strong base to determine E° and electrode slope p1->c1 p2 Prepare carbonate-free strong base (e.g., 0.1M KOH) p2->c1 p3 Prepare metal salt stock solution (e.g., 0.05M CuCl₂) t2 Titrate ligand + metal solution at a defined ratio (e.g., 1:1, 2:1) p3->t2 p4 Prepare ligand stock solution (e.g., 0.01M CEIDA) p4->t2 p5 Prepare background electrolyte (e.g., 0.1M KCl) p5->c1 t1 Titrate ligand solution (without metal) to find protonation constants (pKa) c1->t1 a1 Plot titration curves (pH vs. volume of titrant) t1->a1 t2->a1 a2 Input data into specialized software (e.g., HYPERQUAD) a1->a2 a3 Non-linear regression analysis to solve for stability constants (log K) a2->a3

Caption: Workflow for Potentiometric Titration.

Step-by-Step Protocol:

  • Materials and Reagents:

    • High-precision pH meter (resolution of 0.1 mV).

    • Combined glass pH electrode.

    • Automated burette system.

    • Double-walled titration vessel with temperature control (e.g., 25.0 ± 0.1 °C).

    • Inert gas (N₂ or Ar) supply to prevent CO₂ contamination.

    • Standardized strong acid (e.g., 0.1 M HCl).

    • Carbonate-free strong base (e.g., 0.1 M KOH).

    • Background electrolyte (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.

    • High-purity samples of the chelating agents (CEIDA, EDTA, etc.).

    • High-purity metal salt solutions (e.g., CuCl₂, Zn(NO₃)₂, etc.).

  • Electrode Calibration:

    • Before each experiment, perform a calibration titration. Titrate a known volume of the standardized strong acid with the standardized strong base in the presence of the background electrolyte.

    • This step determines the standard electrode potential (E°) and the Nernstian slope of the electrode, which are crucial for converting mV readings to hydrogen ion concentrations.[6]

  • Ligand Protonation Titration:

    • Titrate a solution containing a known concentration of the chelating agent (e.g., 1 mM CEIDA) and the background electrolyte with the standardized base.

    • The resulting titration curve is used to calculate the protonation constants (pKa values) of the ligand, which are essential for the subsequent stability constant determination.

  • Metal-Ligand Titration:

    • Prepare a solution containing the chelating agent, the metal salt at a specific molar ratio (e.g., 1:1), and the background electrolyte.

    • Titrate this solution with the standardized strong base, recording the mV reading after each addition once the potential has stabilized.

  • Data Analysis:

    • The collected data (volume of titrant vs. pH/mV) are processed using specialized computer programs like HYPERQUAD or PSEQUAD.

    • These programs use non-linear least-squares regression to fit the experimental data to a chemical model that includes all relevant species (free H⁺, metal, ligand, protonated ligand forms, and metal-ligand complexes).[7]

    • The output of this analysis provides the refined stability constants (log K) for the metal-ligand complexes.

Protocol 2: Comparative Analysis via Ion-Exchange Chromatography

This method can be used to indirectly compare the performance of chelating agents by separating the metal-chelate complexes from free metal ions or other species.

Conceptual Workflow

G A 1. Sample Preparation Mix metal ion solution with each APCA individually B 2. Injection Inject sample onto a suitable ion-exchange column A->B C 3. Elution Apply a gradient (e.g., pH or ionic strength) to elute species B->C D 4. Detection Monitor eluent using a detector (e.g., UV-Vis with post-column derivatization or ICP-MS) C->D E 5. Analysis Compare retention times and peak areas of the metal-APCA complexes D->E

Caption: Workflow for Chromatographic Comparison.

Step-by-Step Protocol:

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) system.

    • Anion-exchange column suitable for separating organic acids (e.g., Dionex IonPac™ series).

    • Detector: A UV-Vis detector with a post-column derivatization system (e.g., using PAR reagent to form colored complexes) or, for higher sensitivity and specificity, an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

    • Mobile phases (eluents) of varying pH and/or ionic strength (e.g., methanesulfonic acid).

    • Solutions of metal ions and the chelating agents to be tested.

  • Method Development:

    • Develop an elution gradient that can effectively separate the free (uncomplexed) ligand, the metal-ligand complex, and any other species.

    • The retention time of the metal-ligand complex is an indicator of its charge and interaction with the stationary phase. More stable and negatively charged complexes will often have distinct retention characteristics.

  • Comparative Experiment:

    • Prepare solutions containing a fixed concentration of a metal ion (e.g., 10 ppm Cu²⁺) and an equimolar concentration of each chelating agent (CEIDA, NTA, EDTA, DTPA) in separate vials. Allow time for complexation to reach equilibrium.

    • Inject equal volumes of each solution into the chromatography system under identical conditions.

    • Record the chromatograms.

  • Performance Interpretation:

    • Retention Time: Differences in retention times for the various metal-APCA complexes can provide qualitative information about their charge and hydrodynamic volume.

    • Peak Area: By detecting the metal within the complex (using ICP-MS) or the complex itself (using UV-Vis), the peak area can be used to quantify the amount of metal successfully chelated under the experimental conditions. Comparing these peak areas provides a direct measure of the relative efficiency of the chelating agents.

Applications and Field-Proven Insights

The choice of a chelating agent is ultimately application-driven. The data presented informs the selection process for various fields:

  • Detergents and Cleaning Agents: For general water softening (Ca²⁺, Mg²⁺ sequestration), EDTA and DTPA remain superior in terms of pure binding strength. However, CEIDA's high biodegradability and moderate effectiveness make it an excellent "green" alternative for eco-friendly formulations where regulatory or environmental pressures are high.[8]

  • Pulp and Paper Industry: In peroxide bleaching, the primary goal is to sequester transition metals like Mn²⁺ and Fe³⁺ that catalyze peroxide decomposition. While DTPA is the industry standard due to its exceptional stability, CEIDA could be considered in less demanding processes or where wastewater biodegradability is a priority.

  • Agriculture: For delivering micronutrients (Zn, Mn, Fe) to plants, the stability of the chelate is crucial to keep the metal available in the soil. EDTA and DTPA are highly effective. The performance of CEIDA, being similar to NTA, suggests it would be suitable for this application, again with the added benefit of improved biodegradability.

  • Drug Development and Biomedical Research: In applications like heavy metal detoxification or as contrast agents for MRI, the extremely high stability and kinetic inertness of complexes are non-negotiable.[9] Here, macrocyclic chelators or powerful linear agents like DTPA are typically required. The lower stability constants of CEIDA make it less suitable for these highly demanding in-vivo applications but potentially useful for in-vitro diagnostic assays or as a metal scavenger in buffer preparations.

Conclusion

This compound (CEIDA / β-ADA) emerges as a capable, tetradentate chelating agent whose metal-binding strength is comparable to that of NTA. It does not challenge the raw sequestration power of EDTA or DTPA, which is a direct consequence of its lower denticity.

However, its standout feature is its excellent biodegradability , a stark contrast to the environmental persistence of EDTA and DTPA. This positions CEIDA as a compelling, eco-friendly alternative in numerous industrial and commercial applications where moderate chelation strength is sufficient, but environmental impact is a critical concern. For researchers and formulators, CEIDA represents a valuable tool in the development of greener, more sustainable technologies without a complete sacrifice of performance. The choice between these APCAs is a classic scientific trade-off: the unparalleled strength of EDTA and DTPA versus the balanced and environmentally conscious performance of CEIDA.

References

  • IJSART. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. [Link]

  • Wikipedia. This compound. [Link]

  • PubMed. Biodegradation and aquatic toxicity of beta-alaninediacetic acid (beta-ADA). [Link]

  • Wikipedia. This compound. [Link]

  • ResearchGate. Comparative Study of Performance of Different Chelating Agents for Extraction of Ni From Spent Catalyst. [Link]

  • ResearchGate. Chelating Agents in the Environment. [Link]

  • Ascend Performance Materials. FlexaTrac™-NTA outperforms EDTA at lower concentrations. [Link]

  • ETH Zurich Research Collection. Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. [Link]

  • Chempendix. Formation Constants for metal-EDTA Complexes. [Link]

  • PubMed Central. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface. [Link]

  • JETIR. ECO-FRIENDLY CHELATING AGENTS FOR EXTRACTION OF METAL FROM SPENT CATALYSTS OF FERTILIZER INDUSTRY. [Link]

  • Science in Hydroponics. The stability of metal chelates. [Link]

  • CORE. Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents. [Link]

  • Chemistry LibreTexts. Stability of Metal Complexes and Chelation. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of N-(2-Carboxyethyl)iminodiacetic Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-(2-Carboxyethyl)iminodiacetic acid (CEIA) in complex environmental matrices. Designed for researchers, environmental scientists, and analytical chemists, this document delves into the nuances of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. The objective is to equip the reader with the foundational knowledge and practical insights required to select and implement a robust and reliable analytical method for CEIA quantification.

Introduction to this compound (CEIA)

This compound, also known as β-alaninediacetic acid (β-ADA), is a chelating agent with a variety of industrial applications. Its presence in the environment can be attributed to its use in detergents, metal plating, and as a component in certain industrial processes. While some studies suggest good biodegradability in wastewater treatment simulations, others point to its potential for persistence and mobility in aquatic systems, raising concerns about its environmental fate and potential impact. Accurate and sensitive quantification of CEIA in environmental samples such as water and soil is therefore crucial for environmental monitoring and risk assessment.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for CEIA is governed by factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. Here, we compare the two most viable approaches: direct analysis by LC-MS/MS and analysis by GC-MS following a derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach

LC-MS/MS is a powerful and highly specific technique for the analysis of polar and non-volatile compounds like CEIA in complex matrices.[1][2][3] It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

Principle: CEIA, being a polar and water-soluble compound, can be directly analyzed by LC-MS/MS without the need for derivatization. The analyte is separated from other matrix components on a suitable LC column, typically a reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column. Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Advantages:

  • High Specificity and Selectivity: The use of MRM minimizes interferences from complex environmental matrices.

  • High Sensitivity: LC-MS/MS can achieve very low limits of detection, often in the sub-µg/L range.[4]

  • No Derivatization Required: Simplifies sample preparation and reduces the potential for analytical errors.

Challenges:

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of CEIA, affecting accuracy and precision.[2] Careful validation and the use of isotopically labeled internal standards are crucial to mitigate these effects.

  • Instrumentation Cost: LC-MS/MS systems represent a significant capital investment.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: The Classic Approach

GC-MS is a robust and widely available technique for the analysis of volatile and thermally stable compounds.[5] For polar and non-volatile compounds like CEIA, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis.

Principle: The carboxylic acid and secondary amine functional groups of CEIA make it non-volatile. Derivatization, typically through esterification of the carboxylic acid groups and/or silylation of the amine and acid groups, converts CEIA into a more volatile and thermally stable derivative.[6][7] This derivative can then be separated on a GC column and detected by a mass spectrometer.

Advantages:

  • Robustness and Wide Availability: GC-MS is a mature and commonly available analytical platform.

  • Good Sensitivity: With appropriate derivatization and selective ion monitoring (SIM), good sensitivity can be achieved.

  • Established Derivatization Chemistries: A wide range of derivatization reagents and protocols are well-documented.[6][7]

Challenges:

  • Derivatization Step: This additional step can be time-consuming, may introduce variability, and can be susceptible to issues with reaction efficiency and byproduct formation.

  • Potential for Lower Specificity: While MS detection provides good specificity, the derivatization of other matrix components can lead to a more complex chromatogram and potential interferences.

Quantitative Performance Comparison

The following table provides a comparative summary of the expected quantitative performance of LC-MS/MS and GC-MS with derivatization for the analysis of CEIA in environmental samples. The data for the GC-MS method is extrapolated from a validated method for the structurally similar compound, nitrilotriacetic acid (NTA).[8][9]

ParameterLC-MS/MS (Direct)GC-MS (with Derivatization)
Limit of Detection (LOD) 0.01 - 1 µg/L (Water)~6 µg/L (Water)[8][9]
Limit of Quantification (LOQ) 0.05 - 5 µg/L (Water)~13 µg/L (Water)[8][9]
**Linearity (R²) **> 0.99> 0.99
Recovery 80 - 120%105 - 124% (Water)[8][9]
Precision (RSD) < 15%< 5%[8][9]
Sample Throughput HigherLower (due to derivatization)
Matrix Effects Significant, requires mitigationLess pronounced but possible

Experimental Protocols

Workflow for LC-MS/MS Analysis of CEIA in Water Samples

Caption: Workflow for LC-MS/MS analysis of CEIA in water.

Detailed Protocol:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Filtration: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

  • Internal Standard Spiking: Spike a known amount of a suitable internal standard (e.g., ¹³C-labeled CEIA) into the filtered sample to correct for matrix effects and variations in sample preparation.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with methanol followed by deionized water.

    • Load the spiked water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering salts.

    • Dry the cartridge under vacuum.

  • Elution: Elute the retained CEIA and internal standard from the SPE cartridge with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Monitor at least two MRM transitions for both CEIA and its internal standard for quantification and confirmation.

  • Quantification: Construct a calibration curve using standards of known concentrations and quantify the CEIA in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Workflow for GC-MS Analysis of CEIA in Soil Samples with Derivatization

Caption: Workflow for GC-MS analysis of CEIA in soil.

Detailed Protocol:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Weigh approximately 10 g of the prepared soil into a centrifuge tube.

  • Extraction:

    • Add a suitable extraction solvent (e.g., a mixture of methanol and water) to the soil sample.

    • Vortex or sonicate the mixture to ensure efficient extraction of CEIA.

  • Centrifugation: Centrifuge the sample to separate the soil particles from the extract.

  • Evaporation: Carefully transfer the supernatant to a clean vial and evaporate it to dryness.

  • Derivatization (Esterification):

    • Add a solution of hydrochloric acid in butanol to the dried extract.

    • Heat the mixture at a controlled temperature (e.g., 90°C) for a specific time to convert the carboxylic acid groups of CEIA to their butyl esters.

  • Neutralization and Extraction:

    • After cooling, neutralize the reaction mixture.

    • Extract the derivatized CEIA into an organic solvent such as hexane.

  • GC-MS Analysis:

    • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume of the extract into the GC.

    • MS System: A mass spectrometer operating in electron ionization (EI) mode.

    • Detection: Use selected ion monitoring (SIM) of characteristic fragment ions of the derivatized CEIA for quantification.

  • Quantification: Prepare calibration standards of derivatized CEIA and construct a calibration curve to quantify the analyte in the samples.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS with derivatization are viable techniques for the quantitative analysis of this compound in environmental samples.

  • LC-MS/MS is the recommended method for routine analysis due to its higher sensitivity, specificity, and simpler sample preparation workflow. It is particularly well-suited for water samples where low detection limits are often required. The primary consideration is the need to carefully manage and correct for matrix effects.

  • GC-MS with derivatization offers a robust and reliable alternative, especially when LC-MS/MS instrumentation is not available. While the derivatization step adds complexity, the method can provide excellent precision and accuracy. This approach may be more suitable for soil samples where higher concentrations of CEIA might be expected.

The ultimate choice of method will depend on the specific requirements of the study, including the sample matrix, desired detection limits, and available resources. In all cases, a thorough method validation according to established guidelines is essential to ensure the generation of high-quality, defensible data.

References

  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Bellouard, R., et al. (2021). Simultaneous determination of β-lactam antibiotics in human plasma and cerebrospinal fluid by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Picó, Y., & Andreu, V. (2021). The use of liquid chromatography-mass spectrometry in environmental analysis. Comprehensive Analytical Chemistry, 93, 1-35.
  • Richardson, S. D., & Ternes, T. A. (2018). Water analysis: emerging contaminants and current issues. Analytical Chemistry, 90(1), 398-428.
  • Loos, R., et al. (2013). EU-wide monitoring survey on emerging polar organic contaminants in wastewater treatment plant effluents.
  • Petrović, M., et al. (2003). Analysis of polar organic pollutants in the aquatic environment: use of liquid chromatography coupled to mass spectrometry. Trends in Analytical Chemistry, 22(10), 686-697.
  • Hernández, F., et al. (2012). Liquid chromatography-quadrupole time-of-flight mass spectrometry for the analysis of emerging pollutants in water.
  • Grob, K. (2004). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. John Wiley & Sons.
  • Knapp, D. R. (1979).
  • Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis. In Gas Chromatography-Biochemicals, Narcotics and Essential Oils. IntechOpen.
  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • Ahel, M., & Giger, W. (1985). Determination of nitrilotriacetic acid in water by high-resolution gas chromatography. Analytical Chemistry, 57(8), 1577-1583.
  • Schaffner, C., & Giger, W. (1984). Determination of nitrilotriacetic acid in water and waste water by gas-liquid chromatography.
  • International Organization for Standardization. (2006).
  • Kataoka, H. (2008). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Husek, P. (2000). Chloroformates in gas chromatography as general purpose derivatizing agents.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Knapp, D. R. (1979). Derivatization for gas chromatography. In Methods in enzymology (Vol. 62, pp. 1-20). Academic Press.

Sources

Efficacy of N-(2-Carboxyethyl)iminodiacetic acid in removing specific heavy metals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of N-(2-Carboxyethyl)iminodiacetic Acid in the Removal of Specific Heavy Metals

Authored by: A Senior Application Scientist

Abstract

The escalating issue of heavy metal contamination in biological and environmental systems necessitates the development and evaluation of effective chelating agents. This guide provides a comprehensive comparison of this compound (CEIDA), a derivative of iminodiacetic acid, with established chelators such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). We will explore the underlying chemical principles of chelation, present comparative data on the stability of metal-ligand complexes, and provide detailed experimental protocols for the evaluation of chelator efficacy. This analysis aims to equip researchers, scientists, and drug development professionals with the critical information required to assess the potential of CEIDA in heavy metal detoxification and remediation applications.

Introduction to Chelation and Heavy Metal Toxicity

Heavy metal poisoning, resulting from exposure to elements like lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As), poses a significant threat to human health and ecological balance. These metals tend to accumulate in biological tissues, disrupting cellular functions by binding to essential macromolecules such as proteins and nucleic acids. Chelation therapy is a primary medical intervention for treating heavy metal poisoning. This process involves the administration of a chelating agent, a ligand that forms multiple coordination bonds with a central metal ion, creating a stable, water-soluble complex called a chelate. This chelate can then be excreted from the body, typically through the kidneys.

The efficacy of a chelating agent is determined by several factors, including its affinity and selectivity for specific heavy metals, the stability of the resulting metal-ligand complex, its distribution and metabolism in the body, and its toxicity profile. Established chelators like EDTA and DTPA are widely used but are not without their limitations, including the potential to deplete essential trace metals and cause renal toxicity. This has spurred the search for novel chelating agents with improved efficacy and safety profiles. This compound (CEIDA) has emerged as a compound of interest due to its structural similarity to other aminopolycarboxylic acid chelators and its potential for effective metal binding.

Comparative Analysis of Chelating Agents

A critical parameter for evaluating the effectiveness of a chelating agent is the stability constant (log K) of the metal-ligand complex. A higher stability constant indicates a stronger bond between the chelator and the metal ion, leading to more effective removal.

Chelating AgentLead (Pb²⁺)Cadmium (Cd²⁺)Mercury (Hg²⁺)
CEIDA Data Not Widely AvailableData Not Widely AvailableData Not Widely Available
EDTA 18.016.521.8
DTPA 18.819.026.8

Note: The stability constants are presented as log K values. The lack of widely available data for CEIDA highlights the need for further research to fully characterize its chelation potential.

While specific stability constants for CEIDA with many heavy metals are not extensively documented in publicly accessible literature, its structural features, including one nitrogen atom and three carboxyl groups, suggest it would form stable complexes with divalent and trivalent metal ions. The synthesis of CEIDA is often achieved through the carboxymethylation of β-alanine.

Mechanism of Chelation

The chelation process involves the formation of multiple coordinate bonds between the electron-donating groups of the chelator and the metal ion. In the case of aminopolycarboxylic acids like CEIDA, EDTA, and DTPA, the nitrogen atoms and the oxygen atoms of the carboxylate groups act as the donor sites.

ChelationMechanism M Heavy Metal Ion (M²⁺) Chelate Stable Metal-Chelate Complex M->Chelate Coordination Bonds Chelator Chelating Agent (e.g., CEIDA) Chelator->Chelate Binding ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Chelator Solution C Incubate Chelator with Sample A->C B Prepare Metal-Contaminated Sample B->C D Separate Metal-Chelate Complex C->D E Quantify Remaining Metal D->E F Calculate Removal Efficiency E->F

Safety Operating Guide

N-(2-Carboxyethyl)iminodiacetic acid proper disposal procedures

Operational Guide: Proper Disposal and Handling of N-(2-Carboxyethyl)iminodiacetic Acid ( -ADA)

Executive Directive

This compound (commonly referred to as


-ADACEIDA

Immediate Action Required:

  • Do Not dispose of

    
    -ADA solutions containing heavy metals (Pb, Hg, Cd, As) down the drain, regardless of the chelator's biodegradability.
    
  • Do segregate waste streams based on "Free Chelator" vs. "Metal-Complexed" status.

  • Do verify local municipal limits on Chemical Oxygen Demand (COD) before large-scale aqueous discharge.

Chemical Profile & Chemodynamics

To ensure safe handling, operators must understand the physicochemical properties that dictate this compound's behavior in waste streams.[1]

ParameterSpecificationOperational Implication
Chemical Name This compoundAlso known as

-Alanine diacetic acid (

-ADA).[2][3][4]
CAS Number 6245-75-6Use this for waste labeling and inventory tracking.
Formula

High oxygen content aids incineration.
Solubility High (Aqueous, pH dependent)Highly mobile in water systems; requires containment in spill scenarios.
Biodegradability Readily Biodegradable (>98% removal)Can be treated in biological wastewater plants (unlike EDTA).
Acidity (pKa) Acidic in solutionAqueous solutions require neutralization (pH 6–9) before discharge.

Scientific Insight: The structural insertion of a



Waste Classification & Decision Matrix

The disposal pathway is strictly determined by the chemical state of the waste. You must treat the mixture based on its most hazardous component (usually the chelated metal).

DOT Visualization: Waste Stream Decision Tree

DisposalDecisionStartWaste ContainingThis compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidAqueous SolutionStateCheck->LiquidHazWasteSolidStream A: Solid Hazardous Waste(Label: Organic Acid)Solid->HazWasteSolidUnused ReagentMetalCheckContains Toxic Heavy Metals?(As, Cd, Cr, Pb, Hg, Ag)Liquid->MetalCheckHazWasteMetalStream B: Heavy Metal Waste(DO NOT SEWER)MetalCheck->HazWasteMetalYes (Toxic Metals)SewerStream C: Sanitary Sewer(Requires pH Adjustment)MetalCheck->SewerNo (Only Na, K, Ca, Mg, Fe)

Figure 1: Operational decision matrix for segregating

Detailed Disposal Protocols

Stream A: Solid Reagent (Unused or Spilled)

Applicability: Expired shelf stock or spill cleanup residues.

  • Containerization: Collect solids in a high-density polyethylene (HDPE) container.

  • Labeling: Label as "Non-RCRA Regulated Solid Waste - Organic Acid."

  • Disposal: Send for High-Temperature Incineration . The compound burns cleanly to nitrogen oxides, carbon dioxide, and water vapor.

    • Note: Although low toxicity, avoid landfilling to prevent potential leaching and mobilization of metals in the landfill soil matrix.

Stream B: Metal-Complexed Aqueous Waste (Hazardous)

Applicability:[5] Solutions where

  • Mechanism of Risk: While

    
    -ADA degrades, the heavy metals do not. If discharged, the chelator may temporarily keep metals soluble, bypassing precipitation steps in water treatment, before degrading and releasing the toxic metals downstream.
    
  • Protocol:

    • Adjust pH to neutral (pH 7.0–8.0) to prevent container corrosion.

    • Collect in carboys labeled "Aqueous Waste - Heavy Metals (Chelated)."

    • CRITICAL: Do not mix with strong oxidizers (e.g., Chromic acid, Nitric acid) as this may cause exothermic degradation of the organic ligand.

    • Route to a licensed hazardous waste facility for fuel blending or precipitation treatment.

Stream C: Free Acid or Non-Toxic Complex Waste

Applicability: Solutions containing only

  • Validation: Confirm the absence of local restrictions on COD (Chemical Oxygen Demand).

    
    -ADA contributes to COD load.
    
  • Neutralization Step:

    • The free acid solution is likely pH < 3.

    • Slowly add Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ) with stirring.
      
    • Target: pH 6.0 – 9.0.

  • Discharge:

    • Flush down the sanitary sewer with copious amounts of water (20:1 dilution ratio).

    • Reasoning: The ready biodegradability of

      
      -ADA ensures it will be consumed by bacteria in the municipal activated sludge process [2].
      

Emergency Procedures (Spills)

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Respiratory protection (N95) recommended if dust is generated.

Scenario: Powder Spill
  • Isolate: Mark the area.[6]

  • Contain: Do not dry sweep if dust generation is likely. Dampen slightly with water or use a HEPA vacuum.

  • Clean: Scoop into a waste container (Stream A).

  • Decontaminate: Wash the surface with water.[7] The rinsate can be sewered if no hazardous contaminants are present.

Scenario: Liquid Spill
  • Absorb: Use an inert absorbent (vermiculite, sand, or commercial acid-neutralizing pads).

  • Neutralize: If the spill is large and acidic, sprinkle sodium bicarbonate over the absorbent until bubbling ceases.

  • Collect: Sweep absorbed material into a pail for disposal as solid waste.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 535795, this compound. Retrieved from [Link]

  • Kołodyńska, D. (2011). Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal. In Complexing Agents. IntechOpen.[5][8] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Biodegradation of aminopolycarboxylates. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-Carboxyethyl)iminodiacetic acid
Reactant of Route 2
Reactant of Route 2
N-(2-Carboxyethyl)iminodiacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.